Propeptin
Description
N(1)Gly-DL-Tyr-DL-Pro-DL-Trp-DL-Trp-DL-Asp-DL-Tyr-DL-Arg-DL-Asp(1)-DL-Leu-DL-Phe-Gly-Gly-DL-His-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Pro-OH has been reported in Microbispora with data available.
prolyl endopeptidase inhibitor; isolated from Microbispora; amino acid sequence in first source
Properties
Molecular Formula |
C113H142N26O27 |
|---|---|
Molecular Weight |
2296.5 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-3,16-bis[(4-hydroxyphenyl)methyl]-22,25-bis(1H-indol-3-ylmethyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C113H142N26O27/c1-6-61(4)95(108(161)135-87(58-140)111(164)139-41-19-30-89(139)112(165)166)136-105(158)80(44-64-22-11-8-12-23-64)134-109(162)96(62(5)141)137-106(159)83(49-69-54-116-59-123-69)124-92(146)57-121-91(145)55-122-97(150)78(43-63-20-9-7-10-21-63)128-99(152)77(42-60(2)3)127-103(156)84-50-90(144)120-56-93(147)125-86(46-66-33-37-71(143)38-34-66)110(163)138-40-18-29-88(138)107(160)133-82(48-68-53-119-75-27-16-14-25-73(68)75)102(155)130-81(47-67-52-118-74-26-15-13-24-72(67)74)101(154)132-85(51-94(148)149)104(157)129-79(45-65-31-35-70(142)36-32-65)100(153)126-76(98(151)131-84)28-17-39-117-113(114)115/h7-16,20-27,31-38,52-54,59-62,76-89,95-96,118-119,140-143H,6,17-19,28-30,39-51,55-58H2,1-5H3,(H,116,123)(H,120,144)(H,121,145)(H,122,150)(H,124,146)(H,125,147)(H,126,153)(H,127,156)(H,128,152)(H,129,157)(H,130,155)(H,131,151)(H,132,154)(H,133,160)(H,134,162)(H,135,161)(H,136,158)(H,137,159)(H,148,149)(H,165,166)(H4,114,115,117) |
InChI Key |
VIRBPQIAVNKZST-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Propeptin's Mechanism of Action: A Technical Guide to a Potent Prolyl Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin, a cyclic peptide isolated from Microbispora sp., is a potent and specific inhibitor of prolyl endopeptidase (PEP). This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its competitive inhibition kinetics. Detailed experimental protocols for assessing its inhibitory activity, quantitative data on its potency, and visualizations of the underlying biochemical processes are presented to serve as a valuable resource for researchers in enzymology and drug discovery.
Introduction to this compound and Prolyl Endopeptidase
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides. It specifically cleaves peptide bonds on the C-terminal side of proline residues. Dysregulation of PEP activity has been implicated in a range of physiological and pathological processes, making it a significant therapeutic target.
This compound is a naturally occurring cyclic polypeptide composed of 19 amino acids.[1][2] Its unique structure confers high affinity and specificity towards PEP, establishing it as a valuable tool for studying the enzyme's function and as a lead compound for the development of novel therapeutics.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of prolyl endopeptidase.[3] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the substrate for binding. This interaction is reversible, and the inhibitory effect can be overcome by increasing the substrate concentration.
The key characteristics of this compound's competitive inhibition are:
-
Binding Site: this compound binds to the same active site on prolyl endopeptidase as the natural substrate.
-
Effect on Vmax: The maximum velocity (Vmax) of the enzymatic reaction remains unchanged in the presence of this compound. At saturating substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum rate.
-
Effect on Km: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, is increased in the presence of this compound. This indicates that a higher concentration of substrate is required to achieve half-maximal velocity due to the competition from the inhibitor.
Signaling Pathway of Competitive Inhibition
The following diagram illustrates the reversible binding equilibria in a competitive inhibition model.
Caption: Competitive inhibition of prolyl endopeptidase by this compound.
Quantitative Analysis of this compound's Inhibitory Potency
The potency of this compound as a PEP inhibitor is quantified by its inhibitor constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Substrate | Ki Value (μM) | Reference |
| This compound | Prolyl Endopeptidase (Flavobacterium sp.) | Z-Gly-Pro-pNA | 0.70 | [3] |
| This compound | Prolyl Endopeptidase (Microbispora sp.) | Not Specified | 1.5 | [4] |
Experimental Protocols for this compound Inhibition Assay
The following protocols provide a detailed methodology for determining the inhibitory activity of this compound against prolyl endopeptidase.
Prolyl Endopeptidase Inhibition Assay using a Chromogenic Substrate
This assay is based on the cleavage of the synthetic substrate N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) by PEP, which releases the chromogenic product p-nitroaniline. The rate of p-nitroaniline formation is monitored spectrophotometrically.
Materials:
-
Prolyl Endopeptidase (from Flavobacterium sp. or other sources)
-
This compound
-
Z-Gly-Pro-pNA (Substrate)
-
Buffer: 0.1 M Potassium Phosphate (B84403), pH 7.0[5]
-
Enzyme Diluent: 50 mM Potassium Phosphate, pH 7.0[5]
-
Reaction Stop Solution: 1 M Acetate (B1210297) Buffer, pH 4.0[5]
-
Solvent for Substrate and Inhibitor: 40% Dioxane or DMSO
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-pNA (e.g., 5 mM) in 40% dioxane.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the enzyme diluent).
-
Dilute the prolyl endopeptidase enzyme to the desired working concentration (e.g., 0.05-0.2 U/mL) in ice-cold enzyme diluent immediately before use.[5]
-
-
Assay Setup:
-
Prepare a reaction mixture containing the potassium phosphate buffer and the substrate solution. For example, in a test tube, mix 1.0 mL of 0.1 M K-Phosphate buffer (pH 7.0) with 0.25 mL of 5 mM Z-Gly-Pro-pNA solution.[5]
-
To determine the effect of this compound, prepare serial dilutions of the inhibitor.
-
In a 96-well plate or cuvettes, add the desired volume of the reaction mixture.
-
Add different concentrations of this compound to the respective wells/cuvettes. For the control (uninhibited reaction), add the same volume of solvent used for the inhibitor.
-
Pre-incubate the reaction mixtures at 30°C for approximately 5 minutes.[5]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the diluted enzyme solution (e.g., 0.1 mL) to each well/cuvette and mix gently.[5]
-
Incubate the reaction at 30°C for a fixed period (e.g., 5 minutes).[5]
-
Stop the reaction by adding the acetate buffer (e.g., 2.0 mL).[5]
-
Measure the absorbance of the released p-nitroaniline at 410 nm.
-
Prepare a blank for each sample by adding the stop solution before the enzyme solution.
-
Data Analysis: Determination of Inhibition Type and Ki Value
Lineweaver-Burk Plot:
To determine the mode of inhibition, enzyme kinetic data (reaction velocity at different substrate concentrations) are collected in the absence and presence of various concentrations of this compound. The data is then plotted as a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the x-intercepts will differ, reflecting an increase in the apparent Km.[6][7]
Caption: Lineweaver-Burk plot for competitive inhibition by this compound.
Calculation of Ki:
The inhibitor constant (Ki) can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis constant of the substrate for the enzyme.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory kinetics of this compound.
Caption: Experimental workflow for this compound inhibition kinetics.
Conclusion
This compound serves as a classic example of a competitive inhibitor, acting specifically on prolyl endopeptidase. Its mechanism of action, characterized by direct competition with the substrate for the enzyme's active site, has been well-established through kinetic studies. The detailed protocols and data presented in this guide offer a robust framework for researchers to investigate this compound and other potential PEP inhibitors, facilitating further advancements in the fields of enzymology and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. toyobo-global.com [toyobo-global.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. Khan Academy [khanacademy.org]
Propeptin: A Technical Guide to its Discovery, Isolation, and Characterization from Microbispora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin, a potent inhibitor of prolyl endopeptidase (PEP), was first isolated from the Gram-positive bacterium Microbispora sp. SNA-115. This atypical cyclic peptide has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product discovery and drug development.
Discovery and Biological Activity
This compound was identified as a new inhibitor of prolyl endopeptidase, an enzyme implicated in the maturation and degradation of peptide hormones and neuropeptides. The producing organism, Microbispora sp. SNA-115, was isolated from a soil sample.[1] this compound exhibits competitive inhibition of prolyl endopeptidase from Flavobacterium meningosepticum with an inhibitor constant (Ki) of 0.70 µM.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁₃H₁₄₂N₂₆O₂₇[1] |
| Molecular Weight | 2420.5 Da |
| Appearance | White powder |
| Solubility | Soluble in methanol (B129727) and DMSO |
| Structure | Atypical cyclic peptide consisting of 19 amino acids. The primary sequence is Gly¹-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp⁹-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro¹⁹, with a cyclization between the β-carboxyl group of Asp⁹ and the α-amino group of Gly¹. |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Microbispora sp. SNA-115.
Culture Medium and Conditions
A suitable medium for the production of this compound by Microbispora sp. SNA-115 consists of:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| pH | 7.2 |
Fermentation Protocol
-
Inoculum Preparation: A loopful of Microbispora sp. SNA-115 from a slant culture is inoculated into a 500-mL flask containing 100 mL of seed medium (same composition as the production medium). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: The seed culture (5 mL) is transferred to a 2-L flask containing 500 mL of the production medium. The fermentation is carried out at 28°C for 96 hours with agitation at 200 rpm.
Isolation and Purification of this compound
This compound is isolated from the mycelium of the fermentation broth. The purification process involves a series of chromatographic steps.
Extraction
-
After fermentation, the mycelia are harvested by centrifugation.
-
The mycelial cake is extracted with methanol.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a multi-step purification process:
| Step | Matrix | Elution System | Fraction Collected |
| 1. Silica Gel Column Chromatography | Silica Gel 60 | Stepwise gradient of chloroform-methanol | Active fractions containing this compound |
| 2. Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Active fractions containing this compound |
| 3. Preparative HPLC | ODS column | Acetonitrile-water gradient with 0.1% TFA | Pure this compound |
Experimental Workflow for this compound Isolation and Purification
References
Unraveling the Molecular Architecture of Propeptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the chemical structure of Propeptin, a potent cyclic polypeptide inhibitor of prolyl endopeptidase. This compound is a naturally occurring compound isolated from the mycelium of Microbispora sp. SNA-115.[1] Its unique structure and inhibitory activity make it a subject of significant interest in drug discovery and development.
Physicochemical and Biological Properties of this compound
This compound was identified as an atypical cyclic peptide antibiotic with a molecular formula of C₁₁₃H₁₄₂N₂₆O₂₇.[1] It exhibits competitive inhibition of prolyl endopeptidase from Flavobacterium meningosepticum. The inhibitory activity of this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁₃H₁₄₂N₂₆O₂₇ | [1] |
| Molecular Weight | 2480.8 Da | Calculated |
| Inhibition Constant (Ki) | 0.70 µM | [1] |
Elucidation of the Primary Structure
The primary structure of this compound was determined through a combination of Fast Atom Bombardment Mass Spectrometry (FAB-MS), Edman degradation, and amino acid analysis.[1] These techniques collectively revealed a 19-residue polypeptide chain.
Amino Acid Composition Analysis
Experimental Protocol:
The amino acid composition of this compound was determined by acid hydrolysis followed by analysis on an automated amino acid analyzer. A general protocol for this procedure is as follows:
-
Hydrolysis: A sample of this compound is hydrolyzed in 6 M HCl at 110°C for 24 hours in an evacuated and sealed tube to prevent oxidation of sensitive amino acids.
-
Derivatization: The resulting free amino acids are derivatized, often with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which are readily detectable by UV chromatography.
-
Chromatographic Separation: The PTC-amino acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Quantification: The amount of each amino acid is determined by comparing the peak areas from the sample to those of a standard mixture of amino acids.
The amino acid analysis of this compound revealed the presence of the following residues:
| Amino Acid | Molar Ratio |
| Aspartic Acid (Asp) | 2 |
| Threonine (Thr) | 1 |
| Serine (Ser) | 1 |
| Glycine (Gly) | 3 |
| Histidine (His) | 1 |
| Arginine (Arg) | 1 |
| Proline (Pro) | 2 |
| Tyrosine (Tyr) | 2 |
| Phenylalanine (Phe) | 2 |
| Leucine (Leu) | 1 |
| Isoleucine (Ile) | 1 |
| Tryptophan (Trp) | 2 |
N-Terminal Sequencing by Edman Degradation
Experimental Protocol:
The N-terminal amino acid sequence of this compound was determined using an automated Edman degradation sequencer. The general principle of this method is as follows:
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
This sequential degradation established the N-terminal sequence of this compound as: Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro .
Mass Spectrometry
Experimental Protocol:
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed to determine the molecular weight of this compound and to confirm the amino acid sequence. A generalized protocol for FAB-MS analysis of peptides is:
-
Sample Preparation: The peptide sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, on a metal target.
-
Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the desorption and ionization of the peptide molecules, primarily through protonation, to form [M+H]⁺ ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, and their mass-to-charge ratio (m/z) is determined.
-
Fragmentation Analysis (MS/MS): To obtain sequence information, the protonated molecular ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the amino acid sequence.
FAB-MS analysis of this compound provided a molecular weight consistent with the proposed amino acid composition and confirmed the sequence obtained from Edman degradation.
Determination of the Cyclic Structure
The cyclic nature of this compound was elucidated through a combination of mass spectrometry and chemical degradation studies. The data indicated that this compound is a cyclic polypeptide where the linkage is not a typical head-to-tail cyclization. Instead, an amide bond is formed between the β-carboxyl group of the Aspartic acid at position 9 (Asp9) and the α-amino group of the N-terminal Glycine at position 1 (Gly1). This forms a lariat-like structure.
The final elucidated chemical structure of this compound is:
cyclo(Gly¹-Tyr²-Pro³-Trp⁴-Trp⁵-Asp⁶-Tyr⁷-Arg⁸-Asp⁹-Leu¹⁰-Phe¹¹-Gly¹²-Gly¹³-His¹⁴-Thr¹⁵-Phe¹⁶-Ile¹⁷-Ser¹⁸-Pro¹⁹) with a linkage between the β-carboxyl of Asp⁹ and the α-amino group of Gly¹.
Methodological Workflow and Structural Representation
The logical workflow for the elucidation of this compound's chemical structure is depicted in the following diagram.
Caption: Workflow for the elucidation of the chemical structure of this compound.
Prolyl Endopeptidase and its Role in Signaling Pathways
This compound exerts its biological effect by inhibiting prolyl endopeptidase (PEP). PEP is a serine protease that plays a significant role in the metabolism of various neuropeptides and peptide hormones, thereby influencing numerous physiological processes.
A simplified representation of a signaling pathway involving prolyl endopeptidase is shown below. This compound can intervene in this pathway by inhibiting the action of PEP.
References
Propeptin Production by Microbispora sp.: A Technical Guide
Introduction
Propeptin, a potent inhibitor of prolyl endopeptidase (PEP), is a cyclic polypeptide produced by the actinomycete Microbispora sp.[1][2]. Discovered from the culture broth of Microbispora sp. strain SNA-115, this compound has garnered interest within the scientific and drug development communities for its potential therapeutic applications[2][3]. This technical guide provides a comprehensive overview of this compound, including the characteristics of the producing microorganism, detailed experimental protocols for its production and purification, and the methodology for assessing its biological activity.
This compound: Chemical and Biological Properties
This compound is a cyclic polypeptide with the molecular formula C₁₁₃H₁₄₂N₂₆O₂₇[3]. Its unique structure consists of 19 common L-amino acids, with a cyclization between the β-carboxyl group of an aspartic acid residue and the α-amino group of the N-terminal glycine. The primary amino acid sequence of this compound has been determined to be Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro.
This compound acts as a competitive inhibitor of prolyl endopeptidase, an enzyme implicated in the regulation of various neuropeptides and hormones. The inhibitor constant (Ki) of this compound against prolyl endopeptidase from Flavobacterium has been determined to be 0.70 µM. A naturally occurring analog, this compound-2, which lacks two C-terminal amino acid residues, exhibits a similar Ki value of 1.5 µM.
Table 1: Physicochemical and Biological Properties of this compound and this compound-2
| Property | This compound | This compound-2 | Reference |
| Producing Organism | Microbispora sp. SNA-115 | Microbispora sp. SNA-115 | , |
| Molecular Formula | C₁₁₃H₁₄₂N₂₆O₂₇ | C₁₀₅H₁₃₀N₂₄O₂₄ | , |
| Structure | Cyclic polypeptide (19 amino acids) | Cyclic polypeptide (17 amino acids) | , |
| Target Enzyme | Prolyl endopeptidase | Prolyl endopeptidase | , |
| Inhibition Type | Competitive | Competitive | , |
| Inhibitor Constant (Ki) | 0.70 µM | 1.5 µM | , |
Production of this compound via Fermentation
The production of this compound is achieved through the fermentation of Microbispora sp., with strains such as Microbispora rosea and its close relatives being identified as producers. The following sections detail the protocols for the cultivation of Microbispora sp. and the subsequent fermentation for this compound production.
Culture and Inoculum Preparation
Aseptic techniques are paramount throughout the cultivation and fermentation process to prevent contamination.
Materials:
-
Lyophilized or cryopreserved culture of Microbispora sp. SNA-115
-
Seed culture medium (e.g., ISP Medium 2 or a suitable complex medium)
-
Production medium (a nutrient-rich medium designed to support secondary metabolite production)
-
Sterile baffled flasks
-
Incubator shaker
Protocol:
-
Strain Revival: Revive the Microbispora sp. SNA-115 culture from its preserved state according to the supplier's instructions. Streak the culture onto a suitable agar (B569324) medium (e.g., ISP Medium 2) and incubate at 30°C for 7-14 days, or until sufficient growth and sporulation are observed.
-
Seed Culture Preparation: Inoculate a sterile baffled flask containing the seed culture medium with a loopful of spores and mycelia from the agar plate. Incubate the flask at 30°C on a rotary shaker at 180-200 rpm for 3-5 days.
-
Second Stage Inoculum (Optional but Recommended): For larger scale fermentations, a second seed culture is recommended to ensure a high density of viable biomass for inoculation of the production medium. Inoculate a larger volume of seed culture medium with 5-10% (v/v) of the first seed culture and incubate under the same conditions for 2-3 days.
Fermentation for this compound Production
Materials:
-
Production medium (A complex medium containing sources of carbon, nitrogen, and trace elements. A representative medium for a related Microbispora species, KV6 medium, contains 12 g/L dextrose monohydrate, 12 g/L soy peptone, 12 g/L yeast extract, and 2 g/L NaCl, with the pH adjusted to 7.5.)
-
Fermenter or baffled flasks
-
Incubator shaker or fermenter with temperature, pH, and aeration control
Protocol:
-
Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the final stage seed culture.
-
Incubation: Incubate the culture at 30°C with continuous agitation (e.g., 200 rpm in a shaker or as optimized in a fermenter). Maintain the pH of the culture around 7.0-7.5.
-
Monitoring: Monitor the fermentation for key parameters such as pH, cell growth (e.g., packed cell volume or dry cell weight), and this compound production. This compound concentration can be monitored by taking samples at regular intervals and analyzing them by HPLC.
-
Harvesting: The fermentation is typically harvested after 7-10 days, or when this compound production reaches its maximum and begins to decline.
Figure 1: Workflow for this compound Production via Fermentation.
Isolation and Purification of this compound
This compound is isolated from the mycelium of Microbispora sp.. The following protocol outlines a general procedure for its extraction and purification.
Materials:
-
Harvested fermentation broth
-
Centrifuge
-
Methanol (B129727) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Solvents for chromatography (e.g., chloroform, methanol, acetonitrile (B52724), water)
-
Rotary evaporator
Protocol:
-
Mycelial Separation: Separate the mycelia from the fermentation broth by centrifugation.
-
Extraction: Extract the mycelial cake with a suitable organic solvent, such as methanol, to solubilize this compound. Repeat the extraction process to ensure maximum recovery.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a step or gradient solvent system (e.g., chloroform-methanol) to separate this compound from other components. Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography or HPLC).
-
Size-Exclusion Chromatography: Pool the this compound-containing fractions and further purify them by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove impurities of different molecular sizes.
-
Reverse-Phase HPLC: The final purification step is performed by reverse-phase HPLC on a C18 column. Use a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) to achieve high purity this compound.
-
Lyophilization: Lyophilize the purified this compound fractions to obtain a stable, dry powder.
Figure 2: General Workflow for this compound Isolation and Purification.
Prolyl Endopeptidase Inhibition Assay
The inhibitory activity of this compound against prolyl endopeptidase is determined by measuring the reduction in the rate of cleavage of a chromogenic or fluorogenic substrate. The following protocol is based on the use of the chromogenic substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) with prolyl endopeptidase from Flavobacterium meningosepticum.
Materials:
-
Prolyl endopeptidase from Flavobacterium meningosepticum
-
Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in assay buffer)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-pNA in a suitable solvent (e.g., 40% dioxane).
-
Prepare a stock solution of prolyl endopeptidase in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution (or buffer for the control)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the Z-Gly-Pro-pNA substrate solution to each well.
-
Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 410 nm over time. The release of p-nitroaniline from the substrate results in a color change that can be quantified.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibitor constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Figure 3: this compound's Competitive Inhibition of Prolyl Endopeptidase.
Conclusion
Microbispora sp. is a valuable source of the prolyl endopeptidase inhibitor, this compound. The production of this bioactive cyclic peptide can be achieved through controlled fermentation, followed by a multi-step purification process. The protocols outlined in this guide provide a framework for the cultivation of Microbispora sp., the production and isolation of this compound, and the evaluation of its inhibitory activity. Further optimization of fermentation and purification parameters may lead to improved yields and purity, facilitating further research into the therapeutic potential of this compound.
References
- 1. A new microbial gluten-degrading prolyl endopeptidase: Potential application in celiac disease to reduce gluten immunogenic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Propeptin: A Technical Guide to its Role as a Serine Proteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin, a cyclic peptide isolated from the actinomycete Microbispora sp., has been identified as a potent inhibitor of prolyl endopeptidase, a member of the serine proteinase family. This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its inhibitory mechanism, quantitative inhibitory parameters, and the methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of enzyme inhibitors and the development of novel therapeutics.
Introduction
Serine proteinases are a ubiquitous class of enzymes that play critical roles in a myriad of physiological processes, ranging from digestion to blood coagulation and immune responses. Their activity is tightly regulated, and dysregulation is often implicated in various pathological conditions. Consequently, the discovery and characterization of serine proteinase inhibitors are of significant interest in biomedical research and drug development. This compound, a natural cyclic peptide, has emerged as a noteworthy inhibitor with a particular affinity for prolyl endopeptidase. This document details the current understanding of this compound's function as a serine proteinase inhibitor.
Physicochemical Properties of this compound
This compound is a cyclic polypeptide antibiotic produced by Microbispora sp. SNA-115.[1] Its molecular formula is C₁₁₃H₁₄₂N₂₆O₂₇.[2] The primary structure of this compound consists of nineteen L-amino acids: Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro.[3] The cyclic nature of the peptide is formed by a bond between the β-carboxyl group of the ninth residue (Asp9) and the α-amino group of the first residue (Gly1).[3]
Inhibitory Activity and Specificity
This compound's inhibitory activity has been primarily characterized against prolyl endopeptidase (also known as prolyl oligopeptidase), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.
Quantitative Inhibition Data
The inhibitory potency of this compound and its analog, this compound-2, against prolyl endopeptidase has been determined through kinetic studies. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.
| Inhibitor | Target Enzyme | Enzyme Source | Substrate | Ki (µM) | Inhibition Type |
| This compound | Prolyl Endopeptidase | Flavobacterium genus | Z-Gly-Pro-pNA | 0.70 | Competitive |
| This compound-2 | Prolyl Endopeptidase | Microbispora sp. SNA-115 | Not Specified | 1.5 | Not Specified |
This compound-2 is an analog of this compound missing two C-terminal amino acid residues.[4]
Specificity Profile
Current literature extensively documents the inhibitory action of this compound against prolyl endopeptidase. However, there is a notable lack of quantitative data on its inhibitory effects against other serine proteases such as trypsin, chymotrypsin, and elastase. This suggests that this compound may exhibit a high degree of selectivity for prolyl endopeptidase, although further comprehensive screening is required to definitively establish its broader specificity profile.
Mechanism of Action
This compound functions as a competitive inhibitor of prolyl endopeptidase.[2] This mode of inhibition implies that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. The structural features of this compound, particularly its cyclic nature and amino acid sequence, likely contribute to its high affinity for the active site of prolyl endopeptidase.
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the characterization of its inhibitory activity.
Fermentation and Isolation of this compound from Microbispora sp.
This compound is isolated from the mycelium of Microbispora sp. SNA-115.[2] The general workflow for its fermentation and purification is as follows:
-
Fermentation: Microbispora sp. SNA-115 is cultured in a suitable fermentation broth to promote the production of this compound.
-
Mycelium Extraction: The mycelium is harvested from the fermentation broth and extracted to obtain the crude this compound.
-
Column Chromatography: The crude extract is subjected to a series of column chromatography steps for purification.
-
Silica (B1680970) Gel Chromatography: The extract is first passed through a silica gel column to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column, which separates molecules based on size.[2]
-
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC using an ODS (octadecylsilane) column to yield highly pure this compound.[2]
Prolyl Endopeptidase Inhibition Assay
The inhibitory activity of this compound against prolyl endopeptidase is typically determined using a spectrophotometric or fluorometric assay.
Principle: The assay measures the rate of cleavage of a synthetic substrate by prolyl endopeptidase in the presence and absence of the inhibitor. The substrate is designed to release a chromogenic or fluorogenic molecule upon cleavage.
Materials:
-
Prolyl endopeptidase (e.g., from Flavobacterium sp.)
-
This compound (inhibitor)
-
Chromogenic substrate: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA)
-
Fluorogenic substrate: N-benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of prolyl endopeptidase is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (Z-Gly-Pro-pNA or Z-Gly-Pro-AMC).
-
Measurement:
-
For Z-Gly-Pro-pNA, the increase in absorbance at 410 nm due to the release of p-nitroaniline is monitored over time.
-
For Z-Gly-Pro-AMC, the increase in fluorescence (excitation ~380 nm, emission ~460 nm) due to the release of 7-amido-4-methylcoumarin is measured.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The inhibitor constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Visualizations
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the study of this compound.
Caption: Workflow for the purification of this compound.
Caption: Workflow for prolyl endopeptidase inhibition assay.
Logical Relationship
Caption: Competitive inhibition of prolyl endopeptidase.
Conclusion and Future Directions
This compound is a well-characterized competitive inhibitor of prolyl endopeptidase with a Ki value in the micromolar range. Its cyclic peptide structure and specific amino acid sequence confer a high affinity for the active site of this particular serine protease. While the current body of research provides a solid foundation for understanding the inhibitory action of this compound against prolyl endopeptidase, further studies are warranted to explore its inhibitory spectrum against a wider range of serine proteases. Such investigations will be crucial in elucidating the full therapeutic potential of this compound and its analogs. Additionally, detailed structural studies of the this compound-prolyl endopeptidase complex could provide valuable insights for the rational design of more potent and selective inhibitors.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Propeptin: A Technical Guide to its Biosynthetic Pathway in Bacteria
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the biosynthetic pathway of propeptin, a potent prolyl endopeptidase inhibitor produced by the bacterium Microbispora sp. SNA-115. This guide synthesizes current knowledge, detailing the molecular machinery and processes responsible for the creation of this complex cyclic peptide.
This compound, a 19-amino acid cyclic polypeptide, has garnered significant interest for its therapeutic potential.[1] Understanding its biosynthesis is crucial for harnessing its medicinal properties and for the potential bioengineering of novel analogs with enhanced activities. While the complete biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, its classification as a lasso peptide provides a robust framework for elucidating its formation.
The Lasso Peptide Blueprint for this compound Biosynthesis
This compound is classified as a lasso peptide, a fascinating class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[2][3] This classification implies a conserved biosynthetic logic involving a precursor peptide and a suite of dedicated maturation enzymes. The biosynthesis is not a product of large multienzyme complexes like non-ribosomal peptide synthetases (NRPSs), but rather a streamlined process leveraging the cell's ribosomal machinery followed by enzymatic tailoring.
The proposed biosynthetic pathway for this compound, based on the canonical lasso peptide synthesis, involves the following key stages:
-
Ribosomal Synthesis of a Precursor Peptide: The journey begins with the ribosomal synthesis of a linear precursor peptide, encoded by a specific gene within the biosynthetic gene cluster. This precursor is composed of two distinct regions: an N-terminal "leader peptide" and a C-terminal "core peptide" that will ultimately be modified to form the mature this compound.
-
Enzymatic Maturation: Following translation, the precursor peptide is recognized by a set of maturation enzymes, also encoded within the same gene cluster. For lasso peptides, two key enzymes are essential:
-
A Cysteine Protease (the "B" protein): This enzyme recognizes a specific motif within the leader peptide and cleaves it off, liberating the core peptide.
-
A Macrocyclase (the "C" protein): This enzyme catalyzes the formation of a crucial isopeptide bond between the newly exposed N-terminal glycine (B1666218) of the core peptide and the side chain of an acidic amino acid (aspartate or glutamate) within the core peptide sequence. In the case of this compound, this cyclization occurs between the α-amino group of Glycine-1 and the β-carboxyl group of Aspartate-9.[1]
-
-
Lasso Structure Formation: The defining characteristic of a lasso peptide is its unique three-dimensional structure. After the formation of the macrolactam ring, the C-terminal tail of the peptide threads through and is sterically trapped within the ring, creating a stable, interlocked structure resembling a lariat. This conformation is believed to contribute to the remarkable stability and biological activity of lasso peptides.
The logical workflow for the biosynthesis of a lasso peptide like this compound is depicted below:
Quantitative Data
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Prolyl Endopeptidase | 1.5 µM |
Table 1: Inhibitory activity of this compound.
Experimental Protocols
The study of this compound's biosynthetic pathway would necessitate a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols that would be adapted for the specific investigation of this compound.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Objective: To identify the genes responsible for this compound biosynthesis in Microbispora sp. SNA-115.
Methodology:
-
Genome Sequencing: The complete genome of Microbispora sp. SNA-115 would be sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH or BAGEL to identify putative biosynthetic gene clusters (BGCs).[4] The search would be specifically tailored to find RiPP BGCs, particularly those with homology to known lasso peptide biosynthetic machinery (e.g., genes encoding for a precursor peptide, a PqqD-like peptidase, and an asparagine synthetase-like cyclase).
-
Gene Knockout and Complementation: To validate the function of the identified gene cluster, targeted gene knockouts of key biosynthetic genes (e.g., the precursor peptide gene, the protease, and the cyclase) would be performed. The loss of this compound production in the knockout mutants and its restoration upon reintroduction of the gene (complementation) would confirm the gene cluster's role.
Heterologous Expression and In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To produce this compound in a heterologous host and to characterize the function of the biosynthetic enzymes.
Methodology:
-
Cloning and Expression: The identified this compound gene cluster, or individual genes, would be cloned into an expression vector suitable for a heterologous host, such as Escherichia coli or a related Streptomyces species.
-
Protein Purification: The biosynthetic enzymes (B and C proteins) would be overexpressed and purified using affinity chromatography (e.g., His-tag purification).
-
In Vitro Reconstitution: The purified enzymes would be combined with the chemically synthesized or recombinantly produced precursor peptide in a reaction buffer to reconstitute the biosynthetic pathway in vitro.
-
Product Analysis: The reaction products would be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the production of mature this compound.
The logical flow of a heterologous expression experiment is outlined in the following diagram:
Future Directions
The elucidation of the complete this compound biosynthetic pathway will open new avenues for research and development. The identification and characterization of the specific enzymes involved will not only provide a deeper understanding of lasso peptide biosynthesis but also furnish a toolbox for the bioengineering of novel this compound analogs with improved stability, potency, and target specificity. Further investigation into the regulatory mechanisms governing the expression of the this compound gene cluster will also be critical for optimizing its production. This technical guide serves as a foundational resource to stimulate and guide these future endeavors.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome mining for lasso peptides: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RiPP Antibiotics: Biosynthesis and Engineering Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Biosynthetic Gene Clusters, Secretory, and Antimicrobial Peptides Reveals Environmental Suitability of Exiguobacterium profundum PHM11 [frontiersin.org]
Propeptin: A Technical Guide to its Natural Sources and Microbial Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin is a naturally occurring cyclic peptide that has garnered significant interest due to its potent inhibitory activity against prolyl endopeptidase. This enzyme is implicated in various physiological processes, and its inhibitors are being investigated for potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a primary focus on its microbial producers. It details the available information on the fermentation, isolation, and purification of this compound, and discusses the current understanding of its biosynthesis. While significant research has been conducted, this guide also highlights areas where further investigation is required to fully elucidate the production and regulatory mechanisms of this promising bioactive compound.
Natural Sources and Microbial Producers of this compound
This compound is a secondary metabolite produced by specific strains of actinomycetes belonging to the genus Microbispora. The primary and most well-documented producer of this compound is Microbispora sp. SNA-115 .[1] Research has also indicated that other species within this genus, such as Microbispora rosea , are capable of producing this compound. The production of this compound appears to be strain-specific and dependent on the particular culture conditions.
A closely related analog, This compound-2 , has also been isolated from the fermentation broth of Microbispora sp. SNA-115, particularly when a large inoculum is used. This analog is missing two amino acid residues from the C-terminus of this compound.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing microorganism. While detailed, optimized protocols are not extensively published, a patent provides a foundational medium composition for the cultivation of Microbispora sp. SNA-115.
Culture Medium Composition
The following table outlines the components of a suitable fermentation medium for this compound production. The initial pH of the medium should be adjusted to 8.4.
| Component | Concentration (%) |
| Glucose | 2.0 |
| Soluble Starch | 1.0 |
| Soybean Flour | 2.5 |
| Meat Extract | 0.1 |
| Dried Yeast | 0.4 |
| Sodium Chloride (NaCl) | 0.2 |
| Dipotassium Phosphate (K₂HPO₄) | 0.005 |
Fermentation Parameters
Specific optimal fermentation parameters such as temperature, agitation, aeration, and fermentation time for maximal this compound yield have not been detailed in publicly available literature. These parameters typically require empirical optimization for each specific fermentation setup.
Extraction and Purification of this compound
This compound is primarily located within the mycelium of the Microbispora culture. The purification process involves the extraction of the compound from the harvested biomass, followed by a series of chromatographic steps.
Experimental Protocol for Purification
The following is a generalized protocol for the extraction and purification of this compound from Microbispora sp. SNA-115 culture:
-
Harvesting of Mycelium: The fermentation broth is centrifuged to separate the mycelial mass from the supernatant.
-
Extraction: The harvested mycelium is extracted with an organic solvent, such as methanol, to solubilize this compound.
-
Chromatography on Silica (B1680970) Gel: The crude extract is subjected to column chromatography on silica gel to achieve initial separation from other cellular components.
-
Size-Exclusion Chromatography: Further purification is carried out using a Sephadex LH-20 column, which separates molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC on an ODS (octadecylsilane) column to yield highly pure this compound.
Quantitative Data on this compound Yield
Quantitative data on the volumetric yield of this compound from Microbispora fermentations is scarce in the scientific literature. A patent document reports a yield of 600 mg of highly pure this compound from the cell extract of a fermentation batch, although the initial fermentation volume was not specified, precluding the calculation of a volumetric yield (e.g., in mg/L).
Biosynthesis of this compound
The biosynthetic pathway of this compound in Microbispora sp. has not yet been elucidated. However, based on its peptidic nature, it is hypothesized to be synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) . NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors in an mRNA-independent manner.
Hypothetical Biosynthetic Pathway
A generalized model for NRPS-mediated synthesis of a cyclic peptide like this compound would involve the following key steps:
-
Amino Acid Activation: The constituent amino acids of this compound are activated by adenylation (A) domains within the NRPS machinery.
-
Thiolation: The activated amino acids are then tethered to thiolation (T) or peptidyl carrier protein (PCP) domains.
-
Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.
-
Cyclization and Release: A terminal thioesterase (TE) domain is responsible for the cyclization and release of the final peptide product.
The specific gene cluster encoding the NRPS responsible for this compound synthesis in Microbispora sp. has not yet been identified and characterized.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Hypothetical Non-Ribosomal Peptide Synthesis (NRPS) Pathway
Caption: A hypothetical model of the Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound.
Conclusion and Future Directions
This compound remains a molecule of significant interest for its potential therapeutic applications. While its microbial source, Microbispora sp. SNA-115, has been identified and a general framework for its production and purification exists, there is a clear need for more detailed and quantitative research. Future work should focus on optimizing the fermentation process to enhance yields, developing more refined and scalable purification protocols, and, most critically, elucidating the complete biosynthetic pathway of this compound. The identification and characterization of the this compound biosynthetic gene cluster would not only provide fundamental insights into its formation but also open avenues for genetic engineering to produce novel analogs with improved therapeutic properties.
References
Propeptin: A Technical Guide to its Primary Amino Acid Sequence and Cyclic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin, a naturally occurring cyclic polypeptide, has garnered significant interest within the scientific community due to its potent inhibitory activity against prolyl endopeptidase (PEP), an enzyme implicated in various physiological and pathological processes. Understanding the precise chemical architecture of this compound is fundamental for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary amino acid sequence of this compound, its unique cyclic nature, and the detailed experimental methodologies employed for its structural determination. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the scientific processes involved.
Primary Amino acid Sequence and Cyclic Nature of this compound
This compound is a cyclic polypeptide composed of 19 common L-amino acids. The primary sequence of this compound has been determined as:
Gly¹-Tyr²-Pro³-Trp⁴-Trp⁵-Asp⁶-Tyr⁷-Arg⁸-Asp⁹-Leu¹⁰-Phe¹¹-Gly¹²-Gly¹³-His¹⁴-Thr¹⁵-Phe¹⁶-Ile¹⁷-Ser¹⁸-Pro¹⁹
A distinctive feature of this compound's structure is its cyclic nature, which is not formed by a conventional head-to-tail peptide bond. Instead, the cyclization occurs through an amide bond between the β-carboxyl group of the Aspartic acid at position 9 (Asp⁹) and the α-amino group of the N-terminal Glycine at position 1 (Gly¹). This creates a unique lactam bridge, conferring significant conformational rigidity to the molecule.
Quantitative Data
The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit prolyl endopeptidase. The following table summarizes the key quantitative data reported in the literature.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |
| This compound | Prolyl endopeptidase | 0.70 µM | |
| This compound-2 (analog) | Prolyl endopeptidase | 1.5 µM |
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure was achieved through a combination of sophisticated analytical techniques, primarily Fast Atom Bombardment Mass Spectrometry (FAB-MS), Edman degradation, and amino acid analysis. The following sections provide detailed, representative protocols for these methods as they would be applied to a cyclic peptide like this compound.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
FAB-MS is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile molecules like peptides.
Objective: To determine the molecular weight of this compound and to obtain fragmentation data to aid in sequence determination.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (1-5 µg) of purified this compound in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
-
Matrix Selection and Application:
-
Choose a suitable liquid matrix with low volatility, such as glycerol (B35011) or thioglycerol.
-
Apply a small drop (approximately 1 µL) of the matrix to the FAB probe tip.
-
Add 1 µL of the this compound solution to the matrix on the probe tip and mix gently.
-
-
Mass Spectrometric Analysis:
-
Introduce the probe into the ion source of the mass spectrometer.
-
Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., Xenon or Argon) with an energy of 4-10 keV.
-
Acquire the mass spectrum in the positive ion mode. The protonated molecular ion [M+H]⁺ will provide the molecular weight of the cyclic peptide.
-
Tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can help in deducing the amino acid sequence.
-
Workflow for FAB-MS Analysis of this compound
Caption: A flowchart illustrating the key steps in the FAB-MS analysis of this compound.
Edman Degradation
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus. For a cyclic peptide like this compound, the ring must first be opened to create a free N-terminus.
Objective: To determine the linear amino acid sequence of this compound after linearization.
Methodology:
-
Linearization of this compound:
-
Since this compound is cyclic with no free N-terminus, it must first be linearized. This can be achieved by enzymatic digestion (e.g., with a protease that cleaves within the ring) or chemical cleavage. For this compound, a protease that specifically cleaves at a site within the peptide ring would be chosen.
-
-
Sample Preparation for Sequencing:
-
The linearized peptide is purified, typically by HPLC.
-
The purified linear peptide is then immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Edman Sequencing:
-
The sequencing is performed on an automated protein sequencer (e.g., a Shimadzu PPSQ-21).
-
Coupling: The free N-terminal amino group of the immobilized peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. The PTH-amino acid is then identified by reverse-phase HPLC by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to sequentially identify the subsequent amino acids.
-
Workflow for Edman Degradation of this compound
Caption: A diagram illustrating the workflow for determining the amino acid sequence of this compound using Edman degradation.
Amino Acid Analysis
This technique is used to determine the amino acid composition of a peptide.
Objective: To identify and quantify the constituent amino acids of this compound.
Methodology:
-
Acid Hydrolysis:
-
Place a known amount of this compound (e.g., 1-10 µg) into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of sensitive amino acids.
-
Heat the sample at 110°C for 24 hours to completely hydrolyze the peptide bonds.
-
-
Derivatization:
-
After hydrolysis, the HCl is removed by evaporation.
-
The resulting amino acid mixture is derivatized to make the amino acids detectable by UV or fluorescence. A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the amino groups to form PTC-amino acids.
-
-
Chromatographic Separation and Quantification:
-
The derivatized amino acid mixture is injected into a reverse-phase HPLC system.
-
The PTC-amino acids are separated based on their hydrophobicity.
-
The eluted PTC-amino acids are detected by a UV detector at 254 nm.
-
The identity of each amino acid is determined by its retention time compared to a standard mixture of PTC-amino acids.
-
The quantity of each amino acid is determined by the area of its corresponding peak.
-
Prolyl Endopeptidase Inhibition and Potential Signaling Implications
This compound's primary biological function is the inhibition of prolyl endopeptidase (PEP). PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (typically less than 30 amino acids). This enzyme is involved in the maturation and degradation of various peptide hormones and neuropeptides.
The inhibition of PEP by this compound can have several downstream effects on cellular signaling pathways. By preventing the degradation of specific neuropeptides, this compound can potentiate their biological activity. For instance, PEP is known to degrade substance P, bradykinin, and thyrotropin-releasing hormone. Therefore, inhibition of PEP could lead to an increase in the levels of these peptides, which in turn could modulate various physiological processes including inflammation, blood pressure regulation, and neurological functions.
Logical Relationship of this compound's Action
Caption: A diagram showing the inhibitory effect of this compound on prolyl endopeptidase and its potential downstream consequences.
Conclusion
The structural elucidation of this compound, revealing its 19-amino acid sequence and unique cyclic structure, has been a significant achievement in natural product chemistry. The combination of FAB-MS, Edman degradation, and amino acid analysis provided the necessary data to piece together this complex molecule. As a potent inhibitor of prolyl endopeptidase, this compound holds considerable promise as a lead compound for the development of new drugs targeting a range of diseases. The detailed methodologies and workflows presented in this guide are intended to provide researchers with a comprehensive understanding of the approaches required to characterize such molecules and to facilitate further research in this exciting field.
Methodological & Application
Propeptin: Detailed Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propeptin is a cyclic polypeptide renowned for its potent and competitive inhibition of prolyl endopeptidase (PEP).[1][2] Isolated from Microbispora sp. SNA-115, this atypical cyclic peptide antibiotic presents a unique structural motif and significant therapeutic potential.[1][2] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to guide researchers in its laboratory-scale production and downstream applications. The methodologies outlined are based on established principles of solid-phase peptide synthesis and chromatographic purification techniques.
Introduction to this compound
This compound is a 19-amino acid cyclic polypeptide with the sequence Gly1-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp9-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro19.[3] Its defining structural feature is a lactam bridge formed between the β-carboxyl group of Aspartic acid at position 9 (Asp9) and the α-amino group of the N-terminal Glycine (Gly1). This cyclization is crucial for its conformation and biological activity. This compound competitively inhibits prolyl endopeptidase, an enzyme implicated in the maturation and degradation of peptide hormones and neuropeptides, with an inhibitor constant (Ki) of 0.70 µM.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C113H142N26O27 | |
| Amino Acid Sequence | Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro | |
| Cyclization | β-carboxyl of Asp9 to α-amino of Gly1 | |
| Inhibitor Constant (Ki) | 0.70 µM (against Flavobacterium PEP) |
This compound Synthesis Protocol
The chemical synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry, followed by on-resin cyclization and final cleavage from the resin.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, DIEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Ether (cold)
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Linear Peptide Synthesis:
-
Perform automated or manual SPPS to assemble the linear peptide sequence from Pro19 to Gly1.
-
Use a 3-fold excess of Fmoc-amino acids, HBTU/HOBt, and a 6-fold excess of DIEA for each coupling step.
-
Deprotect the Fmoc group with 20% piperidine in DMF.
-
For the Asp9 residue, use Fmoc-Asp(OAll)-OH to allow for selective deprotection later.
-
-
Selective Deprotection of Asp9 Side Chain:
-
Once the linear peptide is assembled, treat the resin-bound peptide with a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger like phenylsilane (B129415) in DCM to remove the Allyl (All) protecting group from the Asp9 side chain.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Activate the now-free β-carboxyl group of Asp9 using HBTU/HOBt/DIEA in DMF.
-
Allow the activated carboxyl group to react with the free N-terminal α-amino group of Gly1 to form the lactam bridge. The reaction progress can be monitored by a Kaiser test.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and DCM and dry it.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H2O) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
-
Precipitation and Collection:
-
Filter the resin and precipitate the crude this compound by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.
-
This compound Purification Protocol
The purification of this compound from the crude synthetic mixture or from a microbial fermentation broth involves a multi-step chromatographic process.
Materials and Reagents
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase HPLC column (e.g., C18)
-
Solvents: Methanol (B129727), Chloroform, Acetonitrile (ACN), Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Experimental Workflow for this compound Purification
Caption: Multi-step workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Initial Purification by Silica Gel Chromatography:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Load the sample onto a silica gel column pre-equilibrated with chloroform.
-
Elute the peptide using a stepwise gradient of increasing methanol in chloroform.
-
Collect fractions and analyze by analytical HPLC or mass spectrometry to identify this compound-containing fractions.
-
-
Size-Exclusion Chromatography:
-
Pool the this compound-containing fractions from the silica gel step and concentrate them.
-
Load the concentrated sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps in removing smaller impurities.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool and concentrate the fractions from the Sephadex LH-20 column.
-
Dissolve the sample in the initial mobile phase conditions for HPLC.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Suggested Gradient: A linear gradient from 20% to 60% B over 40 minutes at a flow rate of 10 mL/min (for a preparative column). The optimal gradient should be determined using an analytical column first.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions from HPLC and freeze-dry to obtain pure this compound as a white powder.
-
Biological Context: this compound and Prolyl Endopeptidase Signaling
This compound exerts its biological effects by inhibiting prolyl endopeptidase (PEP). PEP is a serine protease that plays a role in various physiological processes. Inhibition of PEP by this compound can modulate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis. Dysregulation of PEP has been linked to conditions like non-alcoholic fatty liver disease (NAFLD) and gut dysbiosis, where the AMPK signaling pathway is also implicated.
This compound's Influence on a Prolyl Endopeptidase-Related Pathway
Caption: this compound inhibits PEP, potentially influencing signaling pathways like AMPK.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and purification of this compound. The successful application of these methods will enable researchers to produce high-purity this compound for further investigation into its biological functions and therapeutic potential as a prolyl endopeptidase inhibitor. Careful optimization of the cyclization and HPLC purification steps will be critical for achieving high yields and purity.
References
Application Notes and Protocols for In Vitro Assay of Propeptin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a naturally occurring cyclic peptide that has been identified as a competitive inhibitor of prolyl endopeptidase (PEP). PEP (EC 3.4.21.26), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1][2] Dysregulation of PEP activity has been implicated in various physiological and pathological processes, making it a significant therapeutic target.[2][3] this compound, with its inhibitory action on PEP, presents a promising candidate for further investigation and drug development.
These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of this compound against prolyl endopeptidase. The protocols described herein are based on the use of chromogenic and fluorogenic substrates, which allow for the sensitive and quantitative measurement of PEP activity.
Principle of the Assays
The in vitro assays for this compound activity are based on the principle of competitive enzyme inhibition. This compound competes with a synthetic substrate for binding to the active site of prolyl endopeptidase. The enzymatic activity of PEP is measured by the rate of cleavage of the synthetic substrate, which results in the release of a detectable product (either colored or fluorescent). In the presence of this compound, the rate of substrate cleavage is reduced in a concentration-dependent manner. By measuring the extent of inhibition at various concentrations of this compound, its inhibitory potency, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), can be determined.
Quantitative Data Summary
The inhibitory potency of this compound and its analog, this compound-2, against prolyl endopeptidase has been determined. The following table summarizes the key quantitative data.
| Inhibitor | Target Enzyme | Substrate | Inhibition Type | Kᵢ (µM) |
| This compound | Prolyl endopeptidase (Flavobacterium) | Z-Gly-Pro-pNA | Competitive | 0.70 |
| This compound-2 | Prolyl endopeptidase | Not specified | Not specified | 1.5 |
Note: The inhibitor constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger inhibitor. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is dependent on the experimental conditions, including substrate concentration. For a competitive inhibitor, the relationship between IC50 and Kᵢ can be described by the Cheng-Prusoff equation: IC50 = Kᵢ (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
Experimental Protocols
Two primary types of in vitro assays are described below: a chromogenic assay using N-succinyl-glycyl-prolyl-p-nitroanilide (Suc-Gly-Pro-pNA) and a more sensitive fluorogenic assay using Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).
Protocol 1: Chromogenic Prolyl Endopeptidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against prolyl endopeptidase using the chromogenic substrate Z-Gly-Pro-pNA. Cleavage of this substrate by PEP releases p-nitroaniline, which can be measured spectrophotometrically at 410 nm.
Materials:
-
Prolyl Endopeptidase (from Flavobacterium or other sources)
-
This compound
-
Z-Gly-Pro-pNA (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-pNA in DMSO.
-
Dilute the prolyl endopeptidase to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the serially diluted this compound solutions.
-
For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PEP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-pNA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Subtract the background rate from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorogenic Prolyl Endopeptidase Inhibition Assay
This protocol describes a more sensitive fluorometric assay to determine the inhibitory activity of this compound against prolyl endopeptidase using the fluorogenic substrate Z-Gly-Pro-AMC. Cleavage of this substrate by PEP releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
Materials:
-
Prolyl Endopeptidase
-
This compound
-
Z-Gly-Pro-AMC (Fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the prolyl endopeptidase to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the black 96-well microplate, add 50 µL of the serially diluted this compound solutions.
-
For the control and blank wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PEP enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in fluorescence per minute) for each well.
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Prolyl Endopeptidase (PEP) Mechanism of Action
Prolyl endopeptidase consists of two domains: a catalytic domain with a classic α/β hydrolase fold and a β-propeller domain that acts as a gatekeeper, restricting access to the active site. The enzyme utilizes an induced-fit mechanism for substrate binding and catalysis.
Caption: Mechanism of Prolyl Endopeptidase inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against prolyl endopeptidase.
Caption: General workflow for the in vitro this compound inhibition assay.
Prolyl Endopeptidase in Neuropeptide Regulation
Prolyl endopeptidase is involved in the processing and degradation of a variety of bioactive peptides, thereby regulating their physiological functions. Inhibition of PEP by this compound can lead to an increase in the levels and activity of these peptides.
Caption: Role of PEP in neuropeptide regulation and its inhibition.
References
Development of Cell-Based Assays for Propeptin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a cyclic peptide inhibitor of prolyl endopeptidase (PEP), a cytosolic serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones.[1][2][3] Due to its involvement in neurological and physiological processes, PEP is a compelling target for drug discovery. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity and cellular effects of this compound and other potential PEP inhibitors. The assays are designed to confirm direct enzyme inhibition in a cellular context, evaluate downstream effects on key signaling pathways, and assess overall cell viability.
Data Presentation
The following tables summarize quantitative data for this compound and other relevant prolyl endopeptidase inhibitors.
Table 1: Inhibitory Activity of this compound and Control Compounds against Prolyl Endopeptidase
| Compound | Target Enzyme | Assay Type | Ki (µM) | IC50 (nM) | Cell Line | Reference |
| This compound | Flavobacterium Prolyl Endopeptidase | Enzymatic | 0.70 | - | - | [1] |
| Z-Pro-Prolinal | Leishmania infantum POP | Enzymatic | - | 4.2 | - | [4] |
| Y-29794 | Prolyl Endopeptidase | Enzymatic | - | Sub-nanomolar | - | |
| Y-29794 | Prolyl Endopeptidase | Cell-based | - | 5,000 - 10,000 | TNBC cell lines |
Note: Ki and IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cell line used.
Table 2: Effects of PEP Inhibition on Cellular Signaling Pathways
| Inhibitor | Pathway Investigated | Cellular Effect | Cell Line | Reference |
| PEP Inhibitor | ERK1/2 Phosphorylation | Decreased phosphorylation | SH-SY5Y | |
| Y-29794 | IRS1-AKT-mTORC1 | Inhibition of the pathway | TNBC cell lines | |
| PEP Inhibition | Inositol Phosphate Signaling | Elevation of IP signaling | Dictyostelium and human cells |
Experimental Protocols
Intracellular Prolyl Endopeptidase (PEP) Activity Assay
This assay measures the direct inhibitory effect of this compound on PEP activity within intact cells using a fluorogenic substrate.
Principle: A cell-permeable, non-fluorescent substrate for PEP is introduced to the cells. Intracellular PEP cleaves the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the PEP activity. This compound's inhibitory effect is quantified by the reduction in fluorescence.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Z-Gly-Pro-AMC (fluorogenic PEP substrate)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for 4-24 hours.
-
Substrate Loading: Add the fluorogenic substrate Z-Gly-Pro-AMC to each well at a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of PEP inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
ERK1/2 Phosphorylation Assay
This assay assesses the downstream effects of PEP inhibition on the MAPK/ERK signaling pathway.
Principle: PEP inhibition has been shown to affect ERK1/2 phosphorylation. This cell-based ELISA measures the levels of phosphorylated ERK1/2 in whole cells, with normalization to the total protein content in the same well.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching solution
-
Blocking buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Substrate for HRP
-
96-well clear plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with this compound as described in the previous protocol.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% formaldehyde (B43269) and permeabilize with a suitable buffer.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against phospho-ERK1/2 or total-ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Add the HRP substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each condition. Compare the normalized values of this compound-treated cells to the vehicle control.
Cell Viability (MTT) Assay
This assay determines the potential cytotoxic effects of this compound.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value if a significant cytotoxic effect is observed.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating this compound in cell-based assays.
Caption: this compound's proposed impact on key signaling pathways.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Applications of Propeptin in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a potent inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1] PREP is a serine protease that has been implicated in the pathophysiology of several neurodegenerative diseases, primarily through its role in promoting the aggregation of proteins such as alpha-synuclein (B15492655) (α-Syn) and amyloid-beta (Aβ).[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, focusing on its potential to mitigate protein aggregation and neuroinflammation, key hallmarks of neurodegenerative disorders like Parkinson's Disease and Alzheimer's Disease.
This compound in Parkinson's Disease Research
A primary focus of this compound application in neuroscience is in the study of Parkinson's Disease (PD). The aggregation of α-synuclein is a central event in the pathogenesis of PD.[5] PREP has been shown to directly interact with α-synuclein and accelerate its aggregation. This compound, as a PREP inhibitor, can be utilized to investigate the therapeutic potential of blocking this interaction.
Application Note: Inhibition of Alpha-Synuclein Aggregation
This compound can be used in both in vitro and cell-based models to study the inhibition of α-synuclein aggregation. By inhibiting PREP, this compound is expected to reduce the formation of toxic α-synuclein oligomers and fibrils.
Quantitative Data Summary
The following table summarizes typical concentrations and observed effects of PREP inhibitors on α-synuclein aggregation, which can serve as a starting point for experiments with this compound.
| Inhibitor | Model System | Concentration Range | Observed Effect | Reference |
| KYP-2047 | Neuro-2A cells | 1 µM | Reduction of α-synuclein dimerization | |
| Z-Pro-Prolinal | In vitro | 10 µM | Abolished PREP-induced α-synuclein aggregation | |
| Generic PREP inhibitors | In vitro | Varies | Reversal of PREP-accelerated α-synuclein aggregation |
Experimental Protocols
This protocol is designed to assess the direct effect of this compound on the aggregation of recombinant α-synuclein in the presence of PREP.
Materials:
-
Recombinant human α-synuclein
-
Recombinant human PREP
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, set up reactions containing α-synuclein (e.g., 50 µM) and PREP (e.g., 0.5 µM) in PBS.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control.
-
Add ThT to a final concentration of 20 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
Plot fluorescence intensity versus time to generate aggregation curves. Analyze the lag time and maximum fluorescence to determine the effect of this compound on aggregation kinetics.
This protocol utilizes a cell line overexpressing α-synuclein to evaluate the effect of this compound on intracellular aggregation.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing α-synuclein.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blotting (anti-α-synuclein, anti-β-actin).
-
Immunofluorescence reagents (paraformaldehyde, Triton X-100, primary and secondary antibodies).
Procedure:
-
Plate the α-synuclein overexpressing cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.
-
For Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate soluble and insoluble fractions by centrifugation.
-
Perform SDS-PAGE and Western blotting to detect α-synuclein monomers and high-molecular-weight aggregates in both fractions.
-
-
For Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Incubate with an anti-α-synuclein antibody to visualize aggregates.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the number and size of intracellular aggregates.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of this compound in inhibiting α-synuclein aggregation.
Caption: Workflow for the in vitro Thioflavin T aggregation assay.
This compound in Alzheimer's Disease Research
The pathology of Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. While the link is less direct than with α-synuclein, PREP has been suggested to play a role in Aβ metabolism and toxicity. Therefore, this compound can be investigated for its potential to modulate Aβ-related pathology.
Application Note: Modulation of Amyloid-Beta Toxicity
This compound can be used to study the effects of PREP inhibition on Aβ production, aggregation, and neurotoxicity. The hypothesis is that inhibiting PREP may alter the processing of Amyloid Precursor Protein (APP) or reduce the formation of toxic Aβ oligomers.
Quantitative Data Summary
The following table provides examples of peptide-based inhibitors and their effects on Aβ, which can guide the design of experiments with this compound.
| Inhibitor/Peptide | Model System | Concentration | Observed Effect | Reference |
| Synthetic Pro-Drug Peptide (PDp) | Rat Model of AD | Not specified | Inhibits plaque formation, reduces oxidative stress | |
| Noopept | Mouse Model of AD | Not specified | Restores spatial memory, increases immunoreactivity to amyloid | |
| CPO-Aβ17–21 peptide | APP/PS1 Transgenic Mice | Not specified | Decreased cognitive impairment |
Experimental Protocols
This protocol assesses the effect of this compound on the aggregation of synthetic Aβ peptides.
Materials:
-
Synthetic Aβ42 peptide
-
This compound
-
Thioflavin T (ThT)
-
HFIP (Hexafluoroisopropanol) for peptide preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare Aβ42 monomer stock by dissolving in HFIP, evaporating the solvent, and resuspending in a suitable buffer like PBS.
-
In a 96-well plate, add Aβ42 to a final concentration of 10 µM.
-
Add this compound at various concentrations.
-
Add ThT to a final concentration of 20 µM.
-
Incubate the plate at 37°C without shaking.
-
Monitor ThT fluorescence over time.
-
Analyze the data to determine the effect of this compound on Aβ aggregation kinetics.
This protocol evaluates the potential of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Oligomeric Aβ42 (prepared by pre-incubating Aβ42 monomers).
-
This compound.
-
Cell viability assay reagents (e.g., MTT or LDH assay kit).
Procedure:
-
Plate neuronal cells and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add pre-formed Aβ42 oligomers (e.g., 5 µM) to the cell culture medium.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with Aβ alone to those co-treated with this compound.
Signaling Pathway and Workflow Diagrams
Caption: Potential mechanism of this compound in Alzheimer's Disease pathology.
Caption: Workflow for the cell-based amyloid-beta toxicity assay.
This compound in Neuroinflammation Research
Neuroinflammation is a common feature of neurodegenerative diseases and is mediated by glial cells such as microglia and astrocytes. Neuropeptides and their processing enzymes, including PREP, can modulate inflammatory responses in the central nervous system. This compound can be used to investigate the role of PREP in neuroinflammatory pathways.
Application Note: Modulation of Microglial Activation
This compound can be utilized to study the effect of PREP inhibition on the activation of microglia, the primary immune cells of the brain. This includes assessing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Experimental Protocol
This protocol uses a microglial cell line to determine if this compound can suppress inflammatory responses.
Materials:
-
Microglial cell line (e.g., BV-2).
-
Lipopolysaccharide (LPS) to induce inflammation.
-
This compound.
-
Reagents for measuring nitric oxide (Griess reagent).
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-1β).
-
ROS detection dye (e.g., DCFDA).
Procedure:
-
Plate BV-2 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure nitric oxide production using the Griess assay.
-
Cytokine Measurement: Use the supernatant to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits.
-
ROS Measurement: In a separate set of wells, load cells with a ROS-sensitive dye and measure fluorescence after LPS stimulation in the presence or absence of this compound.
Signaling Pathway Diagram
Caption: Potential role of this compound in modulating neuroinflammation.
Conclusion
This compound, as a potent inhibitor of prolyl endopeptidase, represents a valuable research tool for investigating the pathological mechanisms underlying neurodegenerative diseases. The protocols and application notes provided herein offer a framework for exploring the therapeutic potential of this compound in mitigating protein aggregation and neuroinflammation. Further research using these and other advanced methodologies will be crucial in elucidating the precise role of PREP in neuroscience and in developing novel therapeutic strategies for diseases like Parkinson's and Alzheimer's.
References
- 1. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
Propeptin: A Potent Tool for Elucidating Prolyl Endopeptidase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a naturally occurring cyclic peptide antibiotic produced by the bacterium Microbispora sp. SNA-115.[1][2] It has been identified as a potent and competitive inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1] PREP is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds at the C-terminal side of proline residues.[3][4] Given its involvement in numerous physiological and pathological processes, including neuroinflammation, cell signaling, and neuropeptide metabolism, PREP has emerged as a significant therapeutic target. This compound serves as an invaluable research tool for studying the multifaceted functions of PREP and for screening for novel therapeutic agents.
These application notes provide a comprehensive overview of this compound, its inhibitory characteristics, and detailed protocols for its use in studying PREP function.
Data Presentation: Inhibitory Activity of this compound and its Analogs
The inhibitory potency of this compound and its derivatives against prolyl endopeptidase has been quantified in various studies. The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value (µM) | Reference |
| This compound | Flavobacterium meningosepticum | Z-Gly-Pro-pNA | Competitive | 0.70 | [1] |
| This compound-2 | Prolyl Endopeptidase | Not Specified | Not Specified | 1.5 | [5] |
Note: this compound-2 is an analog of this compound missing two amino acid residues from the C-terminus.[5] Z-Gly-Pro-pNA is a chromogenic substrate for PREP.
Mandatory Visualizations
Signaling Pathway: Potential Role of PREP in NF-κB Activation
Prolyl endopeptidase is implicated in inflammatory processes, which are often mediated by the NF-κB signaling pathway. PREP's role may involve the processing of bioactive peptides that can, in turn, activate or modulate this pathway. This compound, by inhibiting PREP, can be used to investigate the influence of PREP on NF-κB-mediated transcription of inflammatory genes.
Caption: PREP's potential role in activating the NF-κB signaling pathway.
Signaling Pathway: PREP and the MAPK Cascade
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and stress responses. PREP may influence this pathway by regulating the levels of neuropeptides that act as upstream activators of MAPK signaling. This compound can be utilized to dissect the specific contributions of PREP to the modulation of the MAPK cascade.
Caption: PREP's potential influence on the MAPK signaling cascade.
Experimental Workflow: In Vitro PREP Inhibition Assay
This workflow outlines the key steps for determining the inhibitory effect of this compound on PREP activity using a fluorometric assay.
Caption: Workflow for in vitro PREP inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for PREP Activity and Inhibition by this compound
This protocol is designed to measure the enzymatic activity of prolyl endopeptidase and to determine the inhibitory potency (IC50 and Ki) of this compound.
Materials:
-
Purified prolyl endopeptidase (e.g., from Flavobacterium meningosepticum or recombinant human PREP)
-
This compound
-
Fluorogenic PREP substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and substrate
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PREP enzyme in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Km value).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle (for control)
-
PREP enzyme solution
-
-
The total volume in each well should be kept constant.
-
Include wells with substrate and buffer only (no enzyme) as a blank for background fluorescence.
-
Include wells with enzyme, buffer, and vehicle (no this compound) as a positive control (100% activity).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay). The release of the fluorescent AMC group corresponds to PREP activity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Determine the percentage of PREP inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.
-
Protocol 2: In Vivo Study of this compound's Effect on Neuropeptide Levels in an Animal Model
This protocol provides a general framework for investigating the in vivo effects of this compound on the degradation of a specific neuropeptide in a rodent model.
Materials:
-
This compound
-
Experimental animals (e.g., mice or rats)
-
Vehicle for this compound administration (e.g., saline, PBS)
-
Anesthesia
-
Surgical tools for tissue collection
-
Equipment for tissue homogenization
-
Solid-phase extraction (SPE) cartridges for peptide purification
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
-
Neuropeptide standard
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Divide animals into experimental groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage and administration schedule will need to be optimized based on preliminary studies.
-
-
Tissue Collection:
-
At a predetermined time point after the final dose, anesthetize the animals.
-
Collect the tissue of interest (e.g., brain region, blood plasma).
-
Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in an appropriate extraction buffer (e.g., acidified acetone (B3395972) or methanol) to precipitate proteins and extract peptides.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the peptides.
-
Purify and concentrate the peptides from the supernatant using solid-phase extraction (SPE).
-
-
HPLC Analysis:
-
Analyze the purified peptide extracts by reverse-phase HPLC.
-
Use a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with trifluoroacetic acid) to separate the peptides.
-
Monitor the elution of peptides using a UV detector at a specific wavelength or a mass spectrometer for more specific detection and quantification.
-
Identify the neuropeptide of interest by comparing its retention time to that of a pure standard.
-
-
Data Analysis:
-
Quantify the peak area or height of the neuropeptide in each sample.
-
Compare the levels of the neuropeptide in the this compound-treated groups to the vehicle control group.
-
A significant increase in the level of the neuropeptide in the this compound-treated animals would indicate that this compound is inhibiting its degradation by PREP in vivo.
-
Conclusion
This compound is a valuable tool for researchers studying the diverse roles of prolyl endopeptidase. Its potent and competitive inhibitory activity allows for the investigation of PREP's involvement in a wide array of biological processes. The protocols provided herein offer a starting point for utilizing this compound to explore PREP function in vitro and in vivo, ultimately contributing to a better understanding of its physiological significance and its potential as a therapeutic target.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of Neuropeptide Cell-Cell Signaling Molecules Generated by Proteolytic Processing Revealed by Neuropeptidomics Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Propeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a non-standard cyclic peptide antibiotic that functions as a prolyl endopeptidase inhibitor.[1] Isolated from Microbispora sp., it is composed of nineteen amino acids.[1][2] Due to its therapeutic potential, robust and efficient purification methods are essential for research and development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides like this compound, owing to its high resolution and the use of volatile mobile phases that simplify sample recovery.
This document provides detailed application notes and a generalized protocol for the purification of this compound using RP-HPLC. The methodologies described are based on established principles for cyclic peptide purification and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: HPLC System and Column Recommendations for this compound Purification
| Stage | Column Type | Stationary Phase | Particle Size (μm) | Pore Size (Å) | Dimensions (ID x L, mm) |
| Analytical | Reversed-Phase | C18 (ODS) | 3 - 5 | 100 - 300 | 4.6 x 150 or 4.6 x 250 |
| Preparative | Reversed-Phase | C18 (ODS) | 5 - 10 | 100 - 300 | 21.2 x 150 or 21.2 x 250 |
Table 2: Representative HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm | 214 nm and 280 nm |
| Injection Volume | 10 - 50 µL | 1 - 5 mL |
| Column Temperature | Ambient to 40°C | Ambient to 40°C |
Table 3: Example Gradient Elution Profile for Analytical RP-HPLC
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 5 | 10 |
| 35 | 70 |
| 40 | 90 |
| 45 | 90 |
| 50 | 10 |
| 60 | 10 |
Experimental Protocols
Protocol 1: Sample Preparation of Crude this compound Extract
-
Extraction : Following fermentation of Microbispora sp., this compound can be initially extracted from the mycelium using organic solvents.
-
Preliminary Purification : The crude extract should be subjected to preliminary purification steps, such as silica (B1680970) gel and Sephadex LH-20 column chromatography, to remove major impurities.[1]
-
Solubilization : Dissolve the partially purified this compound extract in a minimal amount of Mobile Phase A or a solvent in which it is readily soluble (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filtration : Centrifuge the dissolved sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection to prevent column clogging.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the this compound sample and to optimize the separation conditions before scaling up to preparative chromatography.
-
System Preparation : Set up the HPLC system with an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm). Ensure fresh mobile phases are prepared and degassed.
-
Column Equilibration : Equilibrate the column with the initial gradient conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection : Inject 10-50 µL of the filtered, crude this compound sample.
-
Gradient Elution : Run the gradient program as outlined in Table 3. The gradient should be optimized to achieve the best resolution of the this compound peak from any impurities.
-
Data Analysis : Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp and Tyr present in this compound). Determine the retention time and peak area of this compound to assess purity.
Protocol 3: Preparative RP-HPLC for this compound Purification
This protocol is for purifying larger quantities of this compound for subsequent applications. The gradient should be optimized at the analytical scale first.
-
System and Column Preparation : Set up the HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) and fresh mobile phases.
-
Equilibration : Equilibrate the column with the starting conditions of the preparative gradient (e.g., 90% Solvent A, 10% Solvent B) at the appropriate flow rate (e.g., 20 mL/min) until the baseline is stable.
-
Sample Loading : Dissolve the crude peptide sample in a minimal volume of Solvent A. Inject the sample onto the column.
-
Gradient Elution : Apply a linear gradient optimized from the analytical run. A common starting point is a shallow gradient that increases the concentration of Mobile Phase B by 0.5-1% per minute around the elution point of this compound.
-
Fraction Collection : Collect fractions of an appropriate volume (e.g., 5-10 mL) throughout the elution of the main peak corresponding to this compound.
-
Purity Analysis : Analyze the purity of each collected fraction using the analytical HPLC protocol (Protocol 2).
-
Pooling and Lyophilization : Pool the fractions that contain this compound at the desired purity level. Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a white, fluffy powder.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the purification of this compound using high-performance liquid chromatography. Reversed-phase HPLC, particularly with a C18 stationary phase, is a highly effective method for achieving high-purity this compound suitable for a range of research and drug development applications.[3] It is important to note that the provided HPLC conditions are a starting point and should be optimized for the specific instrumentation and crude sample characteristics to achieve the best separation and yield.
References
Application Notes and Protocols for Sequencing Propeptin using Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propeptin is a cyclic peptide inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neuroinflammatory processes and other physiological pathways.[1][2] Accurate sequencing of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, drug development, and quality control. Edman degradation is a well-established and highly accurate method for N-terminal sequencing of peptides and proteins.[3] Due to the cyclic nature of this compound, a linearization step is required prior to sequencing by Edman degradation.
This document provides detailed application notes and protocols for the sequencing of this compound using Edman degradation, including sample preparation, linearization, automated sequencing, and data analysis.
Data Presentation: Quantitative Analysis of Edman Degradation
The efficiency of Edman degradation is typically measured by the initial yield and the repetitive yield. The initial yield is the percentage of the total sample that is available for sequencing in the first cycle, while the repetitive yield is the percentage of the remaining peptide that is successfully sequenced in each subsequent cycle. Modern automated sequencers can achieve repetitive yields of over 99%.[3]
Below is a summary of expected quantitative data for Edman degradation of a peptide in the size range of this compound (19 amino acids).
| Parameter | Peptide C+C (20 residues)* | Peptide B (19 residues) | Reference |
| Average Initial Yield | 67% | 65.6% | [4] |
| Average Repetitive Yield | 92.5% (example) | Not specified | |
| Typical Sample Loading | 10-100 picomoles | 10-100 picomoles | |
| Sequencing Length | Up to 30-60 residues | Up to 30-60 residues |
Note: The actual yields may vary depending on the specific peptide sequence, sample purity, and the performance of the sequencing instrument.
Experimental Protocols
Linearization of this compound
This compound is a cyclic peptide with an isopeptide bond between the beta-carboxyl group of Aspartic acid at position 9 and the alpha-amino group of Glycine at position 1. This cyclic structure must be linearized to expose the N-terminus for Edman degradation. A chemical cleavage method using hydroxylamine (B1172632) to target the Asp-Gly linkage is a suitable approach.
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride
-
Guanidine (B92328) hydrochloride
-
Tris buffer (pH 9.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the purified this compound sample in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Cleavage Reaction:
-
Prepare a cleavage solution of 2 M hydroxylamine hydrochloride in 6 M guanidine hydrochloride, adjusted to pH 9.0 with Tris buffer.
-
Add the cleavage solution to the this compound sample at a molar excess.
-
Incubate the reaction mixture at 45°C for 4 hours.
-
-
Purification of Linearized this compound:
-
Following incubation, acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Purify the linearized this compound using RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fraction corresponding to the linearized peptide.
-
-
Sample Desalting and Lyophilization:
-
Desalt the purified linearized this compound using a suitable method (e.g., a C18 solid-phase extraction cartridge).
-
Lyophilize the desalted sample to dryness. The sample is now ready for Edman degradation.
-
Automated Edman Degradation
The following is a generalized protocol for an automated protein sequencer, such as the Applied Biosystems Procise® Protein Sequencing System. Refer to the specific instrument manual for detailed operational instructions.
Materials:
-
Linearized this compound sample
-
Edman degradation reagents (as supplied by the instrument manufacturer):
-
Phenylisothiocyanate (PITC)
-
Trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Acetonitrile
-
N-methylpiperidine or other suitable base
-
-
Polyvinylidene difluoride (PVDF) membrane
-
PTH-amino acid standards
Protocol:
-
Sample Loading:
-
Dissolve the lyophilized linearized this compound in a suitable solvent (e.g., 50% acetonitrile).
-
Apply the sample to a PVDF membrane and allow it to air dry completely.
-
Place the PVDF membrane in the reaction cartridge of the protein sequencer.
-
-
Sequencing Program:
-
Set up the sequencing program on the instrument's control software. Define the number of cycles to be performed (at least 19 for full-length this compound).
-
Initiate the automated sequencing run.
-
-
Edman Degradation Cycles (Automated):
-
Coupling: The N-terminal amino group of the peptide reacts with PITC in a basic medium (e.g., N-methylpiperidine) to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is treated with anhydrous TFA, which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate).
-
Conversion: The ATZ-amino acid is transferred to a conversion flask and treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.
-
-
PTH-Amino Acid Analysis (Automated):
-
The PTH-amino acid derivative from each cycle is automatically injected into an online HPLC system.
-
The PTH-amino acid is identified by its retention time compared to a standard chromatogram of known PTH-amino acids.
-
-
Data Analysis:
-
The sequencing software generates a chromatogram for each cycle.
-
The sequence of this compound is determined by identifying the PTH-amino acid at each cycle.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound sequencing.
Prolyl Endopeptidase in Neuroinflammation
References
- 1. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. ABRF ESRG 2006 Study: Edman Sequencing as a Method for Polypeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propeptin Fermentation from Microbispora Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation of propeptin, a prolyl endopeptidase inhibitor, from Microbispora species. The following sections detail the necessary materials, methodologies, and data analysis techniques for successful this compound production and purification.
Introduction to this compound
This compound is a cyclic peptide antibiotic produced by actinomycetes of the genus Microbispora.[1][2][3] It functions as a potent inhibitor of prolyl endopeptidase, an enzyme implicated in various physiological and pathological processes. This inhibitory activity makes this compound a compound of interest for therapeutic applications. This compound is isolated from the mycelium of the producing organism.[1][2]
Fermentation Protocol
This protocol outlines the steps for the cultivation of Microbispora sp. for the production of this compound, from seed culture preparation to large-scale fermentation.
Culture Maintenance and Inoculum Preparation
A two-stage seed culture protocol is recommended to ensure a healthy and active inoculum for the production fermenter.
Protocol 2.1.1: Strain Maintenance
-
Strain: Microbispora sp. SNA-115 or other this compound-producing Microbispora strains.[1][3]
-
Medium: ISP Medium 3 (Oatmeal Agar) or R5A medium can be used for routine culture and spore formation.[4]
-
Incubation: Incubate plates at 37°C for 7-10 days until sporulation is observed.[4]
-
Storage: Store spore suspensions in 20% glycerol (B35011) at -80°C for long-term preservation.
Protocol 2.1.2: Seed Culture Preparation
-
Primary Seed Culture (Flask Scale):
-
Inoculate 100 mL of Seed Culture Medium (see Table 1) in a 500 mL baffled Erlenmeyer flask with a loopful of spores or 1 mL of a thawed glycerol stock of Microbispora sp.
-
Incubate at 30°C on a rotary shaker at 160 rpm for 72 hours.[5]
-
-
Secondary Seed Culture (Seed Fermenter):
-
Transfer the primary seed culture (5-10% v/v) to a seed fermenter containing Seed Culture Medium.
-
Incubate under controlled conditions (see Table 2) until the late logarithmic growth phase is reached (typically 48-72 hours).
-
Production Fermentation
Protocol 2.2.1: Fermentation in Production Bioreactor
-
Inoculation: Aseptically transfer the secondary seed culture (5-10% v/v) into the production bioreactor containing the Production Fermentation Medium (see Table 1).
-
Fermentation: Maintain the fermentation under the optimized conditions outlined in Table 2.
-
Monitoring: Regularly monitor pH, dissolved oxygen, temperature, and substrate consumption. This compound production typically commences in the stationary phase.
-
Duration: Continue the fermentation for 7-10 days, or until this compound titers plateau.
Data Presentation: Media and Fermentation Parameters
Table 1: Media Composition
| Component | Seed Culture Medium (g/L) | Production Fermentation Medium (SGG) (g/L)[5] |
| Starch | - | 10.0 |
| Glucose | 10.0 | 10.0 |
| Glycerol | - | 10.0 |
| Soy Peptone | 12.0 | - |
| Yeast Extract | 12.0 | 2.0 |
| Peptone | - | 2.0 |
| Corn Steep Powder | - | 2.5 |
| Sodium Chloride (NaCl) | 2.0 | 1.0 |
| Calcium Carbonate (CaCO₃) | - | 3.0 |
| pH (before sterilization) | 7.5 | 7.0 |
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Fermentation |
| Temperature | 30°C[5] | 30 - 37°C |
| pH | 7.0 - 7.5 | 6.5 - 7.5 (controlled) |
| Agitation | 160 rpm (flask) / 200-400 rpm (fermenter) | 300 - 500 rpm |
| Aeration | - (baffled flask) / 0.5 - 1.0 vvm | 0.5 - 1.5 vvm |
| Incubation Duration | 48 - 72 hours | 7 - 10 days |
Experimental Protocols: Downstream Processing and Analysis
This compound Extraction and Purification
This compound is located within the mycelia of Microbispora.[1][2] Therefore, the initial step involves separating the biomass from the fermentation broth.
Protocol 4.1.1: Mycelial Harvest and Extraction
-
Harvest: At the end of the fermentation, harvest the mycelia by centrifugation or filtration.
-
Washing: Wash the mycelial cake with purified water to remove residual medium components.
-
Extraction: Extract the this compound from the mycelia using an appropriate organic solvent (e.g., methanol (B129727) or acetone). Repeat the extraction process to ensure complete recovery.
-
Concentration: Combine the solvent extracts and concentrate under reduced pressure to obtain a crude extract.
Protocol 4.1.2: Purification
A multi-step chromatography process is employed to purify this compound from the crude extract.
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol).
-
Collect fractions and analyze for the presence of this compound using a prolyl endopeptidase inhibition assay or HPLC.
-
-
Size-Exclusion Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
-
Perform a final purification step using reversed-phase HPLC on an ODS (C18) column.[1][2]
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 280 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the final product by analytical HPLC and mass spectrometry.
-
Analytical Method for this compound Quantification
Protocol 4.2.1: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: this compound Fermentation and Purification Workflow.
Caption: this compound Biosynthesis Logical Pathway.
References
- 1. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Propeptin Stability in Aqueous Solutions: A Technical Support Guide
Disclaimer: While Propeptin is a known cyclic peptide inhibitor of prolyl endopeptidase, specific experimental data regarding its stability in aqueous solutions is not extensively available in public literature.[1][2][3] This guide provides troubleshooting advice based on the general principles of peptide stability, with a focus on cyclic peptides, to help researchers anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a cyclic peptide antibiotic that has been identified as an inhibitor of prolyl endopeptidase.[1][2][3] Like many peptides, its chemical and physical integrity in aqueous solutions can be compromised over time, potentially leading to a loss of biological activity and the formation of impurities.[4][5] Understanding and mitigating these stability issues are crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary pathways through which a cyclic peptide like this compound might degrade in an aqueous solution?
Peptides in aqueous solutions can degrade through several chemical and physical pathways. For a cyclic peptide like this compound, the primary concerns include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions. While cyclic peptides generally show greater resistance to hydrolysis than linear peptides, it can still occur, especially at extreme pH values.[6][7][8]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[7][9][10]
-
Deamidation: The hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues to form a free carboxylate. This introduces a negative charge and can alter the peptide's structure and function.[4][7][11]
-
Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can lead to a loss of activity and cause issues with analysis.[12][13]
Q3: How does the cyclic structure of this compound influence its stability?
The cyclic structure of this compound is expected to confer enhanced stability compared to a linear peptide of the same sequence.[6][8][14] The conformational rigidity of the cyclic backbone can:
-
Reduce susceptibility to enzymatic degradation: The cyclic structure can sterically hinder the access of proteases to the peptide bonds.
-
Decrease the rate of hydrolysis: The constrained conformation can make the peptide bonds less accessible to water molecules and catalytic agents.[6]
-
Improve conformational stability: The defined three-dimensional structure can reduce the likelihood of aggregation.
Troubleshooting Guide
Issue 1: Loss of this compound Activity Over Time
If you observe a decrease in the biological activity of your this compound solution, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Analyze by HPLC and Mass Spectrometry (MS): Use these techniques to check for the appearance of new peaks that could correspond to degradation products.[5][15][16] 2. Optimize pH: The optimal pH for peptide stability is typically between 5 and 7.[17] If your experimental buffer is outside this range, consider if it can be adjusted. 3. Protect from Light and Oxygen: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation.[9][10] |
| Aggregation | 1. Visual Inspection: Look for cloudiness or precipitation in the solution. 2. Dynamic Light Scattering (DLS): This technique can detect the presence of soluble aggregates. 3. Adjust Peptide Concentration: Higher concentrations can promote aggregation. Try working with more dilute solutions if your assay allows.[12] |
| Adsorption to Surfaces | 1. Use Low-Binding Labware: Peptides can adsorb to the surfaces of plastic and glass vials. Use of low-protein-binding tubes and pipette tips is recommended.[5] 2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can sometimes reduce adsorption, but check for compatibility with your assay. |
Issue 2: Appearance of New Peaks in HPLC Analysis
The emergence of new peaks in your HPLC chromatogram is a clear indicator of degradation or impurity formation.
| Potential Degradation Product | Identification and Mitigation |
| Hydrolysis Products | * Identification: Fragments of the original peptide will appear as new, typically more polar (earlier eluting) peaks in reverse-phase HPLC. MS analysis can confirm their identity by their lower molecular weights. * Mitigation: Ensure the pH of your solution is within the optimal range (pH 5-7). Avoid prolonged storage at high temperatures.[17] |
| Oxidation Products | * Identification: Oxidation of susceptible residues (e.g., Trp, Tyr, His in this compound's sequence) will result in a mass increase (e.g., +16 Da for a single oxidation). This can be detected by MS.[7] * Mitigation: Prepare solutions in degassed buffers. Consider adding antioxidants like methionine or using chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[12] |
| Deamidation Products | * Identification: Deamidation of Asn or Gln results in a +1 Da mass shift and often a slight change in retention time in HPLC. * Mitigation: Deamidation is pH and temperature-dependent, being more rapid at neutral to alkaline pH.[7] If possible, use slightly acidic buffers for long-term storage. |
Data Presentation
Table 1: Illustrative Example of this compound Stability under Various Conditions (Hypothetical Data)
This table provides a hypothetical example of how to present stability data for a cyclic peptide like this compound. Actual results would need to be determined experimentally.
| Condition | Time (days) | Remaining this compound (%) | Major Degradation Products |
| 4°C, pH 5.0 | 30 | 98% | None detected |
| 25°C, pH 5.0 | 30 | 92% | Minor oxidation products |
| 4°C, pH 7.4 | 30 | 95% | Deamidation products |
| 25°C, pH 7.4 | 30 | 85% | Deamidation and oxidation products |
| 25°C, pH 3.0 | 30 | 88% | Hydrolysis fragments |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in a suitable solvent (e.g., sterile water or a buffer like 10 mM phosphate (B84403) buffer, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several low-binding microcentrifuge tubes.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures and pH values).
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
A typical mobile phase system would be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point by measuring the area of the main peak relative to the total peak area.
-
Identify any new peaks that appear over time as potential degradation products.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
-
Sample Preparation:
-
Use the samples collected from the stability study (Protocol 1).
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The LC conditions can be similar to those used in the HPLC stability assessment.
-
The eluent from the LC is directly introduced into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire mass spectra in full scan mode to determine the molecular weights of the eluting compounds.
-
Perform tandem MS (MS/MS) on the parent ions of interest (the intact this compound and any potential degradation products) to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Compare the molecular weight of the degradation products to the theoretical masses of potential modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).
-
Analyze the MS/MS fragmentation data to pinpoint the location of the modification on the peptide sequence.
-
Visualizations
Caption: Common degradation pathways for peptides in aqueous solutions.
Caption: A troubleshooting workflow for this compound stability issues.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Technical Support Center: Optimizing Propeptin Inhibitor Concentration in Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Propeptin, a protease inhibitor, in cell culture experiments. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a protease inhibitor like this compound?
Protease inhibitors are molecules that block the activity of proteases, which are enzymes that break down proteins.[1][2] During cell lysis for protein extraction, endogenous proteases are released from cellular compartments and can degrade the proteins of interest.[1][3] this compound, as a protease inhibitor, is designed to protect target proteins from this degradation. Protease inhibitors work through various mechanisms, including reversible or irreversible binding to the protease active site.
Q2: When should I add this compound to my cell culture or lysate?
For optimal protein protection, it is recommended to add this compound to your lysis buffer just before cell homogenization.[1][4] This ensures that the inhibitor is present as soon as the cells are lysed and proteases are released.[1] For studies involving secreted proteins, this compound can also be added directly to the cell culture medium.[4]
Q3: How do I determine the optimal starting concentration for this compound?
The ideal concentration of a protease inhibitor is dependent on the cell type, cell density, and the specific experimental goals.[5] If the IC50 value (the concentration that inhibits 50% of the enzyme's activity) is known from biochemical assays, a starting concentration 5 to 10 times higher is often a good starting point for cell-based assays.[6] If no prior data is available, a dose-response experiment is crucial to determine the optimal concentration.[5][6]
Q4: Can this compound be used in combination with other inhibitors?
Yes, it is common to use a "cocktail" of several protease inhibitors to achieve broad-spectrum protection against different classes of proteases (e.g., serine, cysteine, and metalloproteases).[1][4] Commercial cocktails are available, or you can create a custom blend.[7] If this compound targets a specific class of proteases, combining it with inhibitors for other classes can enhance protein preservation.
Q5: Is this compound compatible with downstream applications like His-tag protein purification?
This depends on the composition of the this compound solution. Some protease inhibitor cocktails contain EDTA to inhibit metalloproteases.[3] EDTA can interfere with immobilized metal affinity chromatography (IMAC) used for His-tagged protein purification by stripping the metal ions from the column.[1][8] If your protocol involves IMAC, it is crucial to use an EDTA-free formulation of the protease inhibitor.[3][9]
Troubleshooting Guide
Issue 1: I'm still observing protein degradation after using this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line or experimental conditions.[5]
-
Solution: Perform a dose-response experiment to determine the optimal concentration. You can also try increasing the concentration to 2-3 times the standard recommendation for samples with high proteolytic activity.[9]
-
-
Possible Cause 2: Insufficient Incubation Time. The inhibitor may not have had enough time to act on the proteases.
-
Solution: Ensure the inhibitor is added to the lysis buffer immediately before use and that the lysate is processed promptly.
-
-
Possible Cause 3: Instability of the Inhibitor. Some protease inhibitors are unstable in aqueous solutions or at room temperature.[1][8]
-
Solution: Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's instructions. When diluted in buffer, some inhibitors are stable for 1-2 weeks at 4°C.[10]
-
-
Possible Cause 4: Limited Spectrum of Inhibition. this compound may not be effective against all types of proteases present in your sample.
Issue 2: I'm observing high levels of cell death or cytotoxicity.
-
Possible Cause 1: High Inhibitor Concentration. The concentration of this compound may be too high, leading to off-target effects or general toxicity.[6]
-
Possible Cause 2: Sensitivity of the Cell Line. Some cell lines are more sensitive to the effects of certain inhibitors.[6]
-
Solution: Perform a cell viability assay across a range of this compound concentrations to identify a non-toxic working concentration.
-
Data Presentation
For effective protein protection, a combination of protease inhibitors is often used. The following table summarizes common protease inhibitors, their targets, and typical working concentrations.
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine Proteases | 0.1 - 1.0 mM |
| Aprotinin | Serine Proteases | 0.6 - 2.0 µM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
| E-64 | Cysteine Proteases | 1 - 10 µM |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
| EDTA | Metalloproteases | 1 - 5 mM |
| PMSF | Serine Proteases | 0.1 - 1.0 mM |
Note: The optimal concentration for each inhibitor may vary depending on the specific application and cell type.[1]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound by assessing its ability to prevent protein degradation via Western blotting.
-
Cell Culture and Lysis:
-
Culture your cells of interest to 70-80% confluency.
-
Prepare a lysis buffer (e.g., RIPA buffer) without any protease inhibitors.
-
Prepare serial dilutions of your this compound stock solution in the lysis buffer to achieve a range of final concentrations (e.g., 0.5X, 1X, 2X, 5X, 10X the manufacturer's recommendation). Include a "no inhibitor" control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with ice-cold PBS.
-
Add the different preparations of lysis buffer (with and without this compound) to the cell pellets.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein amounts for all samples.
-
Perform SDS-PAGE and Western blotting for a protein of interest that is known to be susceptible to degradation.
-
Analyze the Western blot results to identify the lowest concentration of this compound that effectively prevents degradation of the target protein.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent) and a no-treatment control.[6]
-
-
Cell Treatment:
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[6]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.
-
Plot the results to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: A flowchart illustrating the key steps in determining the optimal concentration of this compound.
Caption: Diagram showing how this compound blocks protease activity to prevent protein degradation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. biocompare.com [biocompare.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. youtube.com [youtube.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Propeptin Assay Technical Support Center: Troubleshooting Variability and Reproducibility
Welcome to the Propeptin Assay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate potential issues and improve the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a cyclic peptide produced by the bacterium Microbispora sp. that acts as a potent inhibitor of prolyl endopeptidase.[1][2] Prolyl endopeptidase is an enzyme implicated in cognitive and psychiatric processes, making this compound a subject of interest in neuroscience and drug development.[3] Accurate measurement of this compound is crucial for understanding its biological activity, pharmacokinetics, and potential therapeutic effects.
Q2: What are the common types of assays used for this compound?
Given that this compound is a peptide inhibitor of an enzyme, common assay formats include:
-
Immunoassays (e.g., ELISA): These assays would utilize antibodies specific to this compound to measure its concentration in biological samples. A competitive ELISA format is often suitable for smaller molecules like peptides.
-
Enzyme Inhibition Assays: These functional assays measure the inhibitory activity of this compound on prolyl endopeptidase. The readout is typically a decrease in the signal produced by the enzyme's activity.
Q3: What are the primary sources of variability in this compound assays?
Variability in this compound assays can stem from multiple factors, broadly categorized as:
-
Sample-related: Inconsistent sample collection, handling, and storage.[4][5] The presence of interfering substances in the sample matrix can also contribute.
-
Assay procedure-related: Pipetting errors, improper reagent preparation, incorrect incubation times and temperatures, and inadequate washing steps.
-
Reagent-related: Degradation of reagents due to improper storage, and lot-to-lot variability of antibodies or enzymes.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound assays.
High Background
Q: My blank and negative control wells show a high signal. What could be the cause?
High background can obscure the true signal and reduce the dynamic range of the assay. Potential causes and solutions are outlined below.
| Potential Cause | Suggested Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound reagents. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure that all reagents are free from contamination. |
| Non-specific Binding | Optimize the concentration of the blocking buffer. You may need to test different blocking agents to find the most effective one for your assay. |
| High Concentration of Detection Reagents | Titrate the detection antibody and/or enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Extended Incubation Time | Reduce the incubation time for the substrate reaction. Monitor the color development and stop the reaction when the standard curve is optimal. |
| "Edge Effects" | Uneven temperature across the plate can lead to higher signals in the outer wells. Ensure the plate is uniformly warmed to room temperature before adding reagents and use a plate sealer during incubations. |
Low Signal or No Signal
Q: I am not getting a strong enough signal, or there is no signal at all in my standards and samples. What should I do?
A weak or absent signal can prevent the accurate quantification of this compound. Here are some common reasons and how to address them.
| Potential Cause | Suggested Solution |
| In-Active Reagents | Check the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Omission of a Key Reagent | Carefully review the assay protocol to ensure all steps were followed correctly and all reagents were added in the proper sequence. |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of standards, antibodies, and other reagents. Ensure all components are properly reconstituted. |
| Insufficient Incubation Time | Increase the incubation times for antibodies or the substrate to allow for optimal binding and signal development. |
| Low Analyte Concentration | If you suspect the this compound concentration in your samples is below the detection limit of the assay, you may need to concentrate your samples or use a more sensitive assay format. |
| Presence of Inhibitors in the Sample | Certain substances in the sample matrix can inhibit the enzyme reaction (in an inhibition assay) or antibody binding (in an immunoassay). Consider sample purification or dilution to mitigate these effects. |
High Variability (Poor Precision)
Q: I am observing significant variation between my replicate wells (high Coefficient of Variation - CV). What is causing this?
High variability between replicates can compromise the reliability of your results. The following table details potential sources of this issue and how to resolve them.
| Potential Cause | Suggested Solution |
| Pipetting Inconsistency | Ensure your pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent addition. When possible, prepare a master mix for reagents to be added to multiple wells. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Ensure uniform mixing within the wells by gently tapping the plate. |
| Inconsistent Incubation Conditions | Ensure a consistent temperature across the microplate during incubation. Avoid stacking plates. Use a plate sealer to prevent evaporation, especially in the outer wells. |
| Improper Washing Technique | Ensure all wells are filled and aspirated completely during each wash step. An automated plate washer can improve consistency. |
| Bubbles in Wells | Visually inspect the plate for bubbles before reading and carefully remove them with a clean pipette tip if necessary. |
Poor Reproducibility
Q: My results are not consistent between different experiments performed on different days. How can I improve reproducibility?
Lack of reproducibility between assays can make it difficult to compare data over time. Here are some strategies to improve inter-assay consistency.
| Potential Cause | Suggested Solution |
| Lot-to-Lot Reagent Variability | If possible, purchase a large batch of the assay kit to use for the duration of a study. When switching to a new lot, it is advisable to run a validation experiment to ensure consistency with the previous lot. |
| Variations in Sample Handling | Adhere to a strict, standardized protocol for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles of samples. |
| Inconsistent Standard Curve Preparation | Prepare fresh standard dilutions for each assay. Use calibrated pipettes and ensure the standard is fully reconstituted before preparing the dilution series. |
| Differences in Experimental Conditions | Maintain a detailed lab notebook and strictly follow the same protocol for every experiment. Ensure that incubation times, temperatures, and instrumentation settings are identical for each run. |
| Analyst-to-Analyst Variation | Ensure all personnel performing the assay are thoroughly trained on the same standardized protocol. |
Experimental Protocol: Hypothetical this compound Competitive ELISA
This protocol is a general guideline for a competitive ELISA to determine the concentration of this compound in a sample.
1. Materials:
-
Microplate pre-coated with anti-Propeptin antibody
-
This compound standard
-
Biotinylated this compound
-
Streptavidin-HRP
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Sample Diluent
-
Microplate reader
2. Sample Preparation:
-
Serum: Allow blood to clot for 2 hours at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
Cell Culture Supernatant: Centrifuge to remove cells and particulate matter.
-
Samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
3. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare serial dilutions of the this compound standard in Sample Diluent.
-
Prepare the working solutions of Biotinylated this compound and Streptavidin-HRP according to the manufacturer's instructions.
4. Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add Biotinylated this compound to all wells.
-
Incubate the plate as per the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with Wash Buffer.
-
Add Streptavidin-HRP to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB Substrate to each well and incubate in the dark until color develops.
-
Add Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.
Visual Guides
Caption: Workflow for a this compound Competitive ELISA.
Caption: Logical flow for troubleshooting common assay issues.
Caption: Mechanism of this compound inhibiting prolyl endopeptidase.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Strategies for Improving Propeptin Yield
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the fermentation of Propeptin from Microbispora sp.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Issue 1: Low Biomass Production of Microbispora sp.
Question: My Microbispora sp. culture is showing poor growth, resulting in low biomass. What are the potential causes and how can I resolve this?
Answer: Low biomass is a common issue that can often be traced back to suboptimal culture conditions or media composition. Here are the primary factors to investigate:
-
Inadequate Media Composition: The carbon and nitrogen sources are critical for robust growth. Microbispora species may have specific nutritional preferences.
-
Suboptimal Physical Parameters: pH, temperature, and aeration are crucial for microbial growth. Deviations from the optimal ranges can significantly hinder biomass accumulation.
-
Contamination: Contamination with other microorganisms can inhibit the growth of Microbispora sp.
Recommended Solutions:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources. A good starting point is to test various carbohydrates (e.g., glucose, soluble starch, glycerol) and nitrogen sources (e.g., soy peptone, yeast extract, tryptone).
-
Parameter Optimization: Ensure the fermentation parameters are within the optimal range for Microbispora sp., which is typically a temperature of 28-37°C and a neutral to slightly alkaline initial pH (7.0-7.5).[1][2]
-
Aseptic Technique: Maintain strict aseptic techniques throughout the entire process to prevent contamination.[1]
Issue 2: Good Biomass Growth but Low this compound Yield
Question: My Microbispora sp. culture is growing well, but the yield of this compound is consistently low. What steps can I take to improve production?
Answer: This scenario, where primary metabolism (growth) is robust but secondary metabolism (this compound production) is lacking, is a frequent challenge in fermentation. The transition to secondary metabolite production is often triggered by specific nutritional cues or stressors.
-
Nutrient Limitation or Repression: The C:N ratio is critical. High concentrations of readily metabolizable carbon sources like glucose can sometimes repress secondary metabolite production.[3] Similarly, phosphate (B84403) levels can be inhibitory.
-
Suboptimal Fermentation Time: this compound, as a secondary metabolite, is typically produced during the stationary phase of growth. Harvesting too early or too late can result in low yields.
-
Lack of Precursors: The biosynthesis of this compound, a cyclic peptide, requires specific amino acid precursors. A deficiency in any of these can limit the final yield.
-
Feedback Inhibition: High concentrations of this compound in the fermentation broth may inhibit its own production.
Recommended Solutions:
-
Media Modification:
-
Carbon Source: Experiment with different carbon sources and their concentrations. Sometimes, a less readily utilized carbon source can trigger secondary metabolism.
-
Nitrogen Source: Vary the nitrogen source and the carbon-to-nitrogen ratio.
-
Phosphate Levels: Test the effect of reducing the phosphate concentration in the production medium.[1]
-
-
Optimize Fermentation Duration: Conduct a time-course experiment to determine the optimal harvest time for maximum this compound yield.
-
Precursor Feeding: Based on the amino acid composition of this compound, consider supplementing the media with precursor amino acids during the production phase.
-
In-situ Product Removal: If feedback inhibition is suspected, consider strategies like extractive fermentation to remove this compound from the broth as it is produced.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Microbispora sp. fermentation to produce this compound?
A1: While the optimal medium should be determined experimentally for your specific strain, a good starting point is the R5A medium or a medium rich in complex nutrients like soy peptone and yeast extract. For example, a medium containing dextrose, soy peptone, and yeast extract at a neutral to slightly alkaline pH is often effective for Microbispora cultivation.
Q2: What are the typical fermentation parameters for this compound production?
A2: Optimal conditions are strain-specific, but for many Microbispora and related Actinomycetes, a temperature range of 28-37°C, an initial pH of 7.0-7.5, and vigorous aeration (e.g., 180-250 rpm in shake flasks) are good starting points.
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying this compound. You will need to develop a method using a suitable column (e.g., C18) and a mobile phase that allows for the separation of this compound from other components in the broth. A standard curve with purified this compound is necessary for accurate quantification.
Q4: My this compound yield is inconsistent between batches. What could be the cause?
A4: Inconsistency in fermentation is often due to a lack of strict control over experimental conditions. Key factors to standardize include:
-
Inoculum Preparation: Use a consistent method for preparing your seed culture, ensuring a uniform age and density of the inoculum.
-
Media Preparation: Ensure all media components are accurately weighed and dissolved, and the final pH is consistent.
-
Physical Parameters: Precisely control temperature, agitation, and aeration in your fermenter.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single media component for this compound production.
Methodology:
-
Prepare a basal fermentation medium (e.g., KV6 medium: 12 g/L dextrose monohydrate, 12 g/L soy peptone, 12 g/L yeast extract, 2 g/L NaCl, pH 7.5).
-
Vary the concentration of one component (e.g., dextrose) across a range of values (e.g., 5, 10, 15, 20, 25 g/L) in separate flasks, while keeping the concentrations of all other components constant.
-
Inoculate each flask with a standardized seed culture of Microbispora sp.
-
Incubate the flasks under consistent conditions (e.g., 30°C, 200 rpm) for a predetermined duration (e.g., 7 days).
-
At the end of the fermentation, harvest the broth from each flask.
-
Measure the biomass (e.g., dry cell weight) and quantify the this compound yield using HPLC.
-
Repeat this process for other key media components (e.g., soy peptone, yeast extract).
Protocol 2: pH and Temperature Optimization
Objective: To determine the optimal initial pH and incubation temperature for this compound production.
Methodology:
-
Prepare the optimized basal medium from Protocol 1.
-
Dispense the medium into a series of flasks.
-
Adjust the initial pH of the medium in different flasks to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid or base.
-
Inoculate all flasks with a standardized seed culture.
-
Incubate the flasks at a constant temperature (e.g., 30°C) and agitation.
-
In a separate experiment, prepare flasks with the optimal initial pH and incubate them at different temperatures (e.g., 25°C, 28°C, 30°C, 35°C, 37°C).
-
After the fermentation period, harvest the broth and analyze for biomass and this compound yield.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 10.2 | 55 |
| Soluble Starch | 8.5 | 78 |
| Glycerol | 9.1 | 62 |
| Maltose | 7.8 | 45 |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 6.0 | 7.5 | 35 |
| 6.5 | 8.9 | 58 |
| 7.0 | 9.8 | 82 |
| 7.5 | 9.5 | 75 |
| 8.0 | 8.7 | 60 |
Visualizations
Caption: Conceptual diagram of the this compound biosynthesis pathway.
Caption: Troubleshooting workflow for low this compound yield.
References
Overcoming solubility challenges with Propeptin in buffers
Welcome to the technical support center for Propeptin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on solubility issues.
Troubleshooting Guide & FAQs
This section addresses specific issues related to this compound solubility in a direct question-and-answer format.
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue due to the nature of this compound. This compound is a cyclic peptide with a high proportion of hydrophobic amino acids and a neutral net charge at physiological pH. This combination leads to poor solubility in aqueous solutions. To dissolve this compound, a small amount of an organic solvent is typically required as a first step. We recommend using dimethyl sulfoxide (B87167) (DMSO). Please refer to the detailed solubilization protocol below.
Q2: What is the best initial solvent to use for this compound?
A2: The recommended starting solvent is high-purity, anhydrous DMSO.[1] this compound should first be dissolved completely in a small volume of DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer.
Q3: After dissolving this compound in DMSO and adding it to my aqueous buffer, I see precipitation. How can I prevent this?
A3: Precipitation upon dilution indicates that the final concentration of this compound in the aqueous buffer is above its solubility limit, or that the percentage of DMSO is too low. Here are some troubleshooting steps:
-
Lower the Final Concentration: Try diluting the DMSO stock solution further into a larger volume of your aqueous buffer to achieve a lower final this compound concentration.
-
Increase DMSO in Final Solution: While not always possible depending on your experimental constraints, a slightly higher final percentage of DMSO (e.g., 1-5%) can help maintain solubility. Always check the tolerance of your assay or cell system to the final DMSO concentration.
-
Vortex During Dilution: Add the this compound/DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate and ensure a homogenous solution.[1]
Q4: Can I dissolve this compound directly in acidic or basic solutions?
A4: Based on its amino acid composition (two acidic residues: Asp; two basic residues: Arg, His), this compound has a calculated net charge of approximately zero at neutral pH. Therefore, shifting the pH significantly may not dramatically improve solubility as it would for a highly charged peptide.[1][2] However, for peptides with borderline solubility, slight adjustments to the buffer pH (e.g., pH 8.0-8.5) might offer a marginal improvement. If you attempt this, ensure the pH is compatible with your experimental system and this compound's stability. The primary recommended method remains the use of an organic solvent like DMSO.
Q5: How should I store my this compound solutions?
A5:
-
DMSO Stock Solution: Store the concentrated this compound stock solution in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. Due to its poor aqueous solubility, this compound may precipitate out of solution over time, even at 4°C.
Data Presentation: Solubility Guidelines
| Solvent/Buffer System | Recommendation | Rationale |
| Water, PBS, Tris Buffer (pH 7.0-7.5) | Not Recommended (as initial solvent) | This compound is a hydrophobic, neutral peptide with very low intrinsic solubility in aqueous media.[1] |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended (for stock solution) | Excellent solvent for hydrophobic peptides. Creates a concentrated stock for serial dilution into aqueous buffers.[1] |
| Dimethylformamide (DMF) | Recommended (Alternative to DMSO) | Another polar aprotic solvent capable of dissolving hydrophobic peptides.[1] |
| Ethanol / Methanol | Use with Caution | May work but is generally less effective than DMSO for highly hydrophobic peptides. Evaporation can be an issue. |
| Acidic Buffers (e.g., 10% Acetic Acid) | Not Recommended | This compound is a neutral peptide; acidic conditions are unlikely to significantly improve solubility.[2] |
| Basic Buffers (e.g., 10% Ammonium Bicarbonate) | Not Recommended | This compound is a neutral peptide; basic conditions are unlikely to significantly improve solubility.[2] |
Experimental Protocols
Protocol: Solubilization of this compound for In Vitro Assays
This protocol describes the recommended procedure for preparing a this compound working solution for a typical prolyl endopeptidase inhibition assay.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound (e.g., at 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom of the vial.
-
Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication (3 x 10 seconds) in a water bath can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Depending on your final desired concentration, it may be easier to perform a serial dilution from the concentrated stock. For example, dilute the 10 mM stock into your aqueous assay buffer.
-
-
Prepare Final Working Solution:
-
Add the concentrated this compound/DMSO stock solution drop-wise to your final volume of aqueous assay buffer while vortexing.
-
Crucial: The final concentration of DMSO should be kept as low as possible for the experiment (typically ≤1%) and should be consistent across all experimental conditions, including controls.[3]
-
-
Final Check:
-
Once the working solution is prepared, centrifuge it at high speed (e.g., >12,000 x g) for 5 minutes to pellet any undissolved micro-precipitates.
-
Carefully transfer the supernatant to a new tube for use in your experiment. This step ensures you are working with a truly solubilized fraction of the inhibitor.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Recommended workflow for solubilizing this compound.
References
Refinement of Propeptin purification to remove impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Propeptin purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a cyclic peptide that acts as an inhibitor of prolyl endopeptidase. It is produced by Microbispora sp.[1] Key characteristics include its cyclic nature, which can influence its chromatographic behavior and stability.
Q2: What are the common impurities encountered during this compound purification?
A2: The most well-documented impurity is This compound-2 , a variant of this compound that is missing two amino acid residues. Other potential impurities can include:
-
Process-related impurities: Truncated or deleted sequences arising from incomplete peptide synthesis.
-
Degradation products: Resulting from hydrolysis or oxidation during fermentation, extraction, or purification.
-
Co-eluting contaminants: Other peptides or small molecules from the fermentation broth with similar physicochemical properties to this compound.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard approach for analyzing this compound purity.[2][3]
-
Reversed-Phase HPLC (RP-HPLC): Provides quantitative data on the percentage of pure this compound and separates it from many impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of this compound and helps in the identification of unknown impurity peaks observed in the HPLC chromatogram.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Extraction from Fermentation Broth | Optimize the extraction solvent system and pH to ensure efficient recovery of this compound from the mycelium. |
| Suboptimal Binding to Chromatographic Resin | Verify that the pH and ionic strength of the loading buffer are optimal for this compound binding to the selected stationary phase. For reversed-phase chromatography, ensure the sample is fully dissolved in a compatible solvent. |
| Precipitation During Purification | This compound may precipitate if the concentration is too high or if the buffer conditions (pH, organic solvent percentage) are unfavorable. Reduce the sample concentration or adjust the buffer composition. |
| Degradation of this compound | This compound may be susceptible to degradation at extreme pH values or in the presence of proteases. Maintain a stable pH and consider adding protease inhibitors during the initial extraction and purification steps. |
| Inefficient Elution from the Column | The elution buffer may not be strong enough to displace this compound from the column. For gradient elution, ensure the final mobile phase composition is sufficient for complete elution. For isocratic elution, increase the concentration of the eluting solvent. |
Issue 2: Co-elution of Impurities with this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Hydrophobicity of Impurities | If impurities have similar hydrophobicity to this compound, they may co-elute in reversed-phase HPLC. Optimize the HPLC gradient by making it shallower to improve the separation of closely eluting peaks.[4] |
| Presence of this compound-2 | This compound-2, being structurally very similar to this compound, can be challenging to separate. A high-resolution analytical column with a shallow acetonitrile (B52724) gradient is often required to resolve these two components. |
| Column Overloading | Injecting too much sample can lead to broad peaks and poor resolution. Reduce the sample load to improve separation. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can affect the retention and selectivity of peptide separations. Experiment with slight adjustments to the mobile phase pH to improve the resolution between this compound and co-eluting impurities. |
Quantitative Data Summary
The following tables provide illustrative data for a typical this compound purification workflow.
Table 1: Comparison of Purification Steps and Yield
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 250 | 100 | 5 |
| Silica (B1680970) Gel Chromatography | 800 | 200 | 80 | 25 |
| Sephadex LH-20 | 300 | 180 | 72 | 60 |
| Preparative RP-HPLC | 150 | 142 | 57 | >95 |
Table 2: Impurity Profile Before and After Final HPLC Purification
| Impurity | % in Pre-HPLC Fraction | % in Final Purified this compound |
| This compound-2 | 15 | < 1.5 |
| Unknown Impurity 1 | 8 | < 0.5 |
| Unknown Impurity 2 | 5 | Not Detected |
| Other Minor Impurities | 12 | < 3 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Purification
This protocol outlines a general method for the purification of this compound using preparative reversed-phase HPLC.
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B (linear gradient)
-
45-50 min: 60% to 100% B (wash)
-
50-60 min: 100% to 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the partially purified this compound fraction in Mobile Phase A. Ensure the sample is filtered through a 0.22 µm filter before injection.
Protocol 2: this compound Stability Testing
This protocol provides a framework for assessing the stability of purified this compound under different conditions.
-
Prepare solutions of purified this compound at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7, and 9).
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), retrieve a vial from each condition.
-
Analyze the samples by RP-HPLC to determine the percentage of remaining intact this compound and the formation of any degradation products.
-
Quantify the remaining this compound by measuring the peak area and compare it to the initial time point.
Visualizations
Caption: this compound Purification Workflow Diagram.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Propeptin Technical Support Center: Optimizing Storage for Maximum Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on storing and handling Propeptin to ensure the maintenance of its biological activity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or lower.[1] When stored under these conditions, the peptide is expected to be stable for several years. For short-term storage of a few weeks, 4°C is acceptable.
Q2: How should I store this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form. If you must store this compound in solution, it is recommended to prepare aliquots in a sterile buffer at a pH of 5-6 and store them at -20°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide. For immediate use within a day, refrigeration at 4°C is acceptable.
Q3: What solvent should I use to reconstitute this compound?
The choice of solvent will depend on the experimental requirements. For creating a stock solution, sterile, purified water or a buffer at pH 5-6 is recommended. Ensure the solvent is free of proteases and microbial contamination. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous buffer.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Improper storage of lyophilized powder. | Ensure lyophilized this compound is stored at -20°C or below in a tightly sealed container with a desiccant. |
| Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, ensure it was stored in aliquots at -20°C and that the number of freeze-thaw cycles was minimized. | |
| Oxidation of Tryptophan (Trp) residues. | Use degassed buffers for reconstitution and storage. Minimize exposure of the solution to air. | |
| Deamidation of Aspartate (Asp) residues. | Store solutions in a slightly acidic buffer (pH 5-6). Avoid basic pH conditions. | |
| Difficulty dissolving lyophilized this compound. | Peptide has become hygroscopic. | Allow the vial to warm to room temperature before opening to prevent condensation. If solubility remains an issue, sonication may help. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of this compound stock. | Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Contamination of stock solution. | Use sterile buffers and aseptic techniques when preparing and handling this compound solutions. Filter-sterilize the solution if necessary. |
Data Presentation: Expected Stability of this compound
The following table summarizes the expected stability of this compound under various storage conditions based on general principles of peptide stability and the known amino acid sequence of this compound.
| Storage Condition | Form | Temperature | Expected Stability | Key Considerations |
| Long-Term | Lyophilized | -20°C to -80°C | Several years | Store in a desiccator, protected from light. |
| Short-Term | Lyophilized | 4°C | Several weeks | Keep in a tightly sealed container. |
| Working Solution | In Solution (pH 5-6 buffer) | -20°C | Up to 1 month (in aliquots) | Avoid repeated freeze-thaw cycles. |
| Working Solution | In Solution (pH 5-6 buffer) | 4°C | Up to 24 hours | Prone to microbial growth and degradation. |
| Working Solution | In Solution (pH 7.4 buffer) | 4°C | Less than 24 hours | Increased risk of deamidation at neutral to basic pH. |
Disclaimer: This data is based on general peptide stability guidelines. It is highly recommended to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Activity using a Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol is based on a fluorometric method to measure the inhibitory activity of this compound against prolyl endopeptidase. The assay utilizes a synthetic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), which releases a fluorescent product upon cleavage by PEP.
Materials:
-
Prolyl Endopeptidase (PEP) enzyme
-
This compound
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in Assay Buffer.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PEP enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer
-
Control wells (100% enzyme activity): PEP enzyme solution and Assay Buffer
-
Test wells (this compound inhibition): PEP enzyme solution and serial dilutions of this compound.
-
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Z-Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control wells.
-
Determine the IC50 value of this compound.
-
Visualizations
Caption: Workflow for assessing this compound stability under various storage conditions.
References
Mitigating non-specific binding of Propeptin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of Propeptin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a cyclic peptide that acts as a competitive inhibitor of prolyl endopeptidase.[1][2][3] Like many peptides, this compound can exhibit non-specific binding (NSB) to surfaces such as microplate wells and laboratory plastics, as well as to other proteins in the assay.[4] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[5][6]
Q2: What are the primary drivers of non-specific binding for peptides like this compound?
Non-specific binding of peptides is primarily driven by:
-
Hydrophobic Interactions: Peptides can adsorb to hydrophobic surfaces of plastic consumables.[5]
-
Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces.[7]
-
Protein-Protein Interactions: this compound may non-specifically associate with other proteins in the sample or assay reagents.[8]
Q3: What are the initial signs of a non-specific binding problem in my this compound assay?
Common indicators of NSB issues include:
-
High background signal in negative control wells.
-
Poor signal-to-noise ratio .
-
Inconsistent results between replicate wells.
-
Low recovery of the peptide during sample preparation.[4]
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal from this compound.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high background signal.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Blocking | The blocking buffer is not adequately saturating all non-specific binding sites on the microplate.[9] |
| Recommendation: Test a variety of blocking agents. Casein and Bovine Serum Albumin (BSA) are common starting points. For persistent issues, consider whole serum or commercial blocking buffers.[5][9] | |
| Hydrophobic Interactions | This compound or detection antibodies are binding to the plate surface through hydrophobic interactions. |
| Recommendation: Add a non-ionic detergent, such as Tween 20 (0.05% - 0.1%), to your wash buffers to disrupt these interactions. | |
| Electrostatic Interactions | Charged molecules are non-specifically binding to the surface. |
| Recommendation: Increase the salt concentration (e.g., NaCl up to 0.5 M) in your buffers to reduce charge-based interactions.[7] Adjusting the buffer pH away from the isoelectric point of interfering proteins can also help.[7] | |
| Excess Antibody | The concentration of the primary or secondary antibody is too high, leading to low-affinity binding. |
| Recommendation: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal with low background. |
Issue 2: Low Recovery of this compound During Sample Preparation
Peptides like this compound can be lost during sample preparation steps due to adsorption to container surfaces.[4]
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low peptide recovery.
Possible Causes and Solutions:
| Cause | Solution |
| Adsorption to Surfaces | This compound is binding to the walls of sample tubes or pipette tips, especially glass surfaces.[4] |
| Recommendation: Use polypropylene (B1209903) or specialized low-binding microcentrifuge tubes and pipette tips.[4] For highly sensitive applications, siliconized or glass-coated plasticware can be beneficial. | |
| Incomplete Solubilization | This compound may not be fully redissolved after drying steps.[4] |
| Recommendation: Adjust the reconstitution buffer. The addition of organic modifiers or a change in pH may be necessary to improve solubility.[4] | |
| Protein Binding in Sample | In biological matrices like plasma, this compound may bind to other proteins. |
| Recommendation: Consider sample pretreatment steps like protein precipitation with acetonitrile (B52724) (ACN) or acidification to disrupt these interactions.[4] |
Quantitative Data Summary
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes common blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% | Inexpensive, generally effective for blocking hydrophobic sites.[5][9] | Can have lot-to-lot variability and may cross-react with some antibodies.[5] |
| Non-fat Dry Milk / Casein | 0.1 - 3% | Inexpensive and effective due to a diversity of molecules.[9] | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.[5] |
| Gelatin (from fish) | 0.1 - 1% | Less cross-reactivity with mammalian-derived antibodies. | Can be less effective than other blockers when used alone. |
| Whole Normal Serum | 5 - 10% | Highly effective due to molecular diversity, good for difficult assays.[9] | Can cross-react with Protein A/G and anti-IgG antibodies.[9] |
| Synthetic Polymers (PEG, PVA) | Varies | Protein-free, highly consistent, and effective at creating a hydrophilic barrier.[9] | Can be more expensive than protein-based blockers.[5] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a this compound ELISA
-
Plate Coating: Coat a 96-well ELISA plate with your capture reagent (e.g., anti-Propeptin antibody or target protein) according to your standard protocol.
-
Preparation of Blocking Buffers: Prepare a panel of blocking buffers to test. For example:
-
1% BSA in PBS
-
3% Non-fat dry milk in PBS
-
1% Fish Gelatin in PBS
-
A commercial blocking buffer
-
-
Blocking Step: After washing the coated plate, add 200 µL of each test blocking buffer to a set of wells (e.g., one row per buffer). Include a "no block" control row. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, ensuring to test both positive (with this compound) and negative (buffer only) samples for each blocking condition.
-
Analysis: Read the plate and calculate the signal-to-noise ratio (Signal of positive control / Signal of negative control) for each blocking buffer. The optimal blocker will yield the highest signal-to-noise ratio.
Protocol 2: Dot Blot for Antibody Concentration Optimization
This protocol helps determine the best primary antibody dilution to minimize non-specific binding.
-
Membrane Preparation: Spot serial dilutions of your target protein (to which this compound might bind) onto a nitrocellulose or PVDF membrane and allow it to dry.
-
Blocking: Block the entire membrane with your chosen optimal blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Cut the membrane into strips, ensuring each strip has the full range of protein dilutions. Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour.
-
Washing and Detection: Wash all strips thoroughly. Incubate with a single, optimized concentration of the secondary antibody. Proceed with your standard detection method.
-
Evaluation: The ideal primary antibody dilution will provide a strong signal on the target protein spots with minimal background on the rest of the strip.
Signaling Pathway Visualization
This compound is an inhibitor of prolyl endopeptidase (PREP). PREP is a serine protease involved in the metabolism of several neuropeptides and hormones, and it has been implicated in various signaling pathways, including those related to cell differentiation and inflammation.[4]
References
- 1. Prolyl endopeptidase-mediated cell signaling studies | Sigma-Aldrich [sigmaaldrich.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Role of prolyl endopeptidase in intracellular transport and protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
Validation & Comparative
Propeptin vs. Other Prolyl Endopeptidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones. Its involvement in neurodegenerative diseases and other pathological processes has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of Propeptin, a naturally derived PEP inhibitor, with other well-characterized synthetic and natural inhibitors, supported by available experimental data.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of various compounds against prolyl endopeptidase is a critical factor in their evaluation as potential therapeutic agents. The following table summarizes the in vitro inhibitory activities of this compound and other known PEP inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | Type/Source | Ki | IC50 | Organism/Enzyme Source |
| This compound | Cyclic Peptide (from Microbispora sp.) | 0.70 µM[1] | Not Reported | Flavobacterium sp. |
| Z-Pro-prolinal | Synthetic Peptide Aldehyde | 5 nM[2] | 0.4 nM - 0.16 µM[3][4] | Rat, Porcine, Human |
| KYP-2047 | Synthetic Cyanopyrrolidine | 0.023 nM | Not Reported | Not Specified |
| S 17092 | Synthetic Thiazolidine | Not Reported | 1.2 nM[5] | Cerebral PEP |
| SUAM-1221 | Synthetic Pyrrolidine | Not Reported | 3 - 27 nM | Rat and Mouse Brain |
| Compound 70 | Synthetic (2-phenylcyclopropyl)carbonyl | Not Reported | 0.9 nM[6] | Rat Cortex |
Note on Comparability: Direct comparison of the absolute potency of these inhibitors is challenging due to the lack of head-to-head studies under identical assay conditions. The Ki value for this compound was determined using PEP from Flavobacterium, while the potencies of many synthetic inhibitors were assessed against mammalian enzymes.
In Vivo Efficacy
While in vitro potency is a key indicator, in vivo efficacy provides crucial information about a compound's therapeutic potential, taking into account factors like bioavailability and metabolic stability.
| Inhibitor | In Vivo Model/Assay | Dosage | Effect |
| This compound | No specific in vivo efficacy data found in the searched literature. | - | - |
| Z-Pro-prolinal | Scopolamine-induced amnesia in rats | 1 µmol/animal, i.p. | Prevented amnesia[2] |
| Compound 68 | Not Specified | ID50 i.p.: 0.3 mg/kg, p.o.: 1 mg/kg | Good in vivo activity[6] |
| SUAM-1221 (amine derivative) | Scopolamine-induced amnesia in rats | ED50: 1-3 mg/kg | Partial reversal of memory deficit[7] |
| S 17092 | Rat brain | 10-30 mg/kg, p.o. | Significant decrease in PEP activity and increase in Substance P and α-MSH levels[8] |
The absence of published in vivo efficacy data for this compound is a notable gap in its direct comparison with other well-studied PEP inhibitors.
Experimental Protocols
Accurate and reproducible experimental methodologies are fundamental for the evaluation of enzyme inhibitors. Below are detailed protocols for a common in vitro assay used to determine the inhibitory activity of compounds against prolyl endopeptidase.
Prolyl Endopeptidase Activity Assay (Chromogenic)
This assay is based on the cleavage of a chromogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA), by PEP, which releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Prolyl endopeptidase (from a suitable source, e.g., Flavobacterium sp.)
-
Substrate: Z-Gly-Pro-pNA
-
Buffer: 0.1 M K-Phosphate buffer, pH 7.0
-
Inhibitor stock solutions (e.g., this compound, dissolved in an appropriate solvent)
-
Reaction termination solution: 1 M Acetate (B1210297) buffer, pH 4.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Z-Gly-Pro-pNA in 40% dioxane to a final concentration of 5 mM. This may require gentle heating.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the assay buffer.
-
Add a specific volume of the inhibitor solution (or solvent for control).
-
Add the PEP enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the Z-Gly-Pro-pNA substrate solution to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding the acetate buffer.
-
-
Measurement:
-
Measure the absorbance of the released p-nitroaniline at 410 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizing Mechanisms and Pathways
Experimental Workflow for Inhibitor Potency Determination
The following diagram illustrates a typical workflow for assessing the inhibitory potency of a compound against prolyl endopeptidase.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Propeptin as a Selective Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly selective chemical probe is paramount to ensure the validity of experimental findings. This guide provides a comprehensive comparison of Propeptin, a known inhibitor of prolyl endopeptidase (POP), with other alternative inhibitors. By presenting available experimental data, detailed protocols, and pathway diagrams, this guide aims to facilitate an objective evaluation of this compound's suitability as a selective research tool.
Introduction to this compound and its Primary Target
This compound is a cyclic peptide antibiotic that has been identified as a competitive inhibitor of prolyl endopeptidase (POP), also known as prolyl oligopeptidase (PREP)[1]. POP is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues. Due to its involvement in numerous physiological processes, POP is a significant therapeutic target for various diseases. This compound's inhibitory action against POP makes it a valuable tool for studying the physiological and pathological roles of this enzyme.
This compound's Signaling Pathway and Experimental Workflow
To understand the context in which this compound is utilized, it is essential to visualize the signaling pathway of its target, prolyl endopeptidase, and the general workflow for assessing its inhibitory activity.
References
Propeptin and its Analogs in Neurological Disorders: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurological disorders is complex and ever-evolving. This guide provides a comparative analysis of Propeptin, a prolyl endopeptidase (PEP) inhibitor, and related compounds, summarizing their efficacy in preclinical animal models of major neurological diseases. While direct and extensive research on this compound itself in these models is limited in publicly available literature, this guide draws comparisons from studies on other PEP inhibitors and the structurally similar nootropic dipeptide, Noopept (B1679845).
Executive Summary
Prolyl endopeptidase (PEP) has been implicated in the pathophysiology of several neurodegenerative diseases, making its inhibitors, such as this compound, a subject of interest. Preclinical studies on various PEP inhibitors and the related compound Noopept have demonstrated potential therapeutic benefits in animal models of Alzheimer's disease and Parkinson's disease. These benefits primarily revolve around mitigating key pathological hallmarks, including amyloid-beta toxicity, alpha-synuclein (B15492655) aggregation, and cognitive deficits. This guide presents a collation of the available data to facilitate a comparative understanding of their preclinical efficacy.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies on PEP inhibitors and Noopept in various animal models of neurological disorders.
Alzheimer's Disease
| Compound | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Outcome |
| Noopept | Olfactory bulbectomy-induced Alzheimer's-like model in NMRI mice[1] | 0.01 mg/kg | 21 days + 5 days training | Spatial memory (Morris water maze), Serum antibody levels to Aβ25-35 oligomers | Restored spatial memory and increased serum antibody levels to Aβ25-35 oligomers.[1] |
| Noopept | Aβ25-35 injection into Meynert basal nuclei in Wistar rats[2] | 0.5 mg/kg (preventive) | 7 days | Long-term memory (Conditioned passive avoidance reflex) | Completely prevented memory deficits.[2] |
| Noopept | Aβ25-35 injection into Meynert basal nuclei in Wistar rats[2] | Not specified (therapeutic) | Started 15 days after injury | Long-term memory (Conditioned passive avoidance reflex) | Exhibited a significant normalizing effect on memory. |
| Prolyl Endopeptidase Inhibitor (Y-29794) | Senescence-accelerated mouse (SAMP8) | Not specified | Not specified | Amyloid-like deposition | Prevented amyloid-like deposition. |
Parkinson's Disease
| Compound | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Outcome |
| Prolyl Oligopeptidase Inhibitor (KYP-2047) | Virus vector-based α-synuclein overexpression mouse model | 4 weeks | 4 weeks | Spontaneous forelimb use, α-synuclein oligomer immunoreactivity | Improved spontaneous forelimb use, which correlated with a decrease in oligomer-specific forms of α-synuclein. |
| Prolyl Oligopeptidase Inhibitor (KYP-2047) | A30P α-synuclein transgenic mouse strains | 3 mg/kg, twice daily | 5 days | α-synuclein immunoreactivity, Soluble α-synuclein protein levels | Reduced the amount of α-synuclein immunoreactivity and soluble α-synuclein protein in the brain. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PEP inhibitors and Noopept are attributed to their influence on several key signaling pathways implicated in neurodegeneration.
Prolyl Endopeptidase Inhibition: PEP is a serine protease that can cleave proline-containing peptides. Its inhibition is thought to exert neuroprotective effects through several mechanisms, including the prevention of toxic peptide aggregation and the modulation of neuropeptide signaling.
References
- 1. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propeptin and Its Natural Analog, Propeptin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Propeptin, a naturally occurring prolyl endopeptidase (PEP) inhibitor, and its naturally synthesized analog, this compound-2. This compound, a cyclic peptide produced by Microbispora sp., has garnered interest for its dual functionality as both a potent enzyme inhibitor and an antimicrobial agent. Understanding the structure-activity relationship through comparison with its analogs is crucial for the development of novel therapeutics. This document summarizes the available quantitative data, details the experimental protocols for key biological assays, and visualizes the relevant biological pathways and experimental workflows.
Comparative Performance Data
This compound and its analog, this compound-2, which lacks the two C-terminal amino acid residues (Ser-Pro), exhibit significant differences in their biological activities. While both compounds show comparable inhibitory effects on prolyl endopeptidase, their antimicrobial potencies are markedly different.
| Compound | Structure | Molecular Formula | Prolyl Endopeptidase Inhibition (Ki) | Antimicrobial Activity (MIC against M. phlei) |
| This compound | Cyclic (Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp)-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile-Ser-Pro | C₁₁₃H₁₄₂N₂₆O₂₇ | 0.70 µM[1] | >100-fold more potent than this compound-2 |
| This compound-2 | Cyclic (Gly-Tyr-Pro-Trp-Trp-Asp-Tyr-Arg-Asp)-Leu-Phe-Gly-Gly-His-Thr-Phe-Ile | C₁₀₅H₁₃₀N₂₄O₂₄ | 1.5 µM | Significantly lower than this compound |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analog.
Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against prolyl endopeptidase using a chromogenic substrate.
Materials:
-
Prolyl endopeptidase (from Flavobacterium meningosepticum)
-
Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitor compounds (this compound, this compound-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate Z-Gly-Pro-pNA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor compounds (this compound and this compound-2) in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations
-
Prolyl endopeptidase solution
-
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals for 15-30 minutes to determine the reaction rate.
-
The inhibitor constant (Ki) is calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using appropriate software, assuming a competitive inhibition model.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against Mycobacterium phlei.
Materials:
-
Mycobacterium phlei culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (this compound, this compound-2)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum of M. phlei and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (bacteria without any compound) and a negative control well (broth only).
-
Incubate the microplate at 37°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the analysis of this compound.
Caption: Prolyl Endopeptidase (PEP) signaling pathway and point of inhibition.
Caption: Workflow for the Prolyl Endopeptidase (PEP) inhibition assay.
Caption: Workflow for the antimicrobial susceptibility test (broth microdilution).
Conclusion and Future Directions
The comparative analysis of this compound and its natural analog this compound-2 provides valuable insights into their structure-activity relationships. The data strongly suggests that while the core cyclic peptide structure is sufficient for the inhibition of prolyl endopeptidase, the C-terminal dipeptide (Ser-Pro) is critical for the antimicrobial activity of this compound against Mycobacterium phlei.
This finding opens avenues for the rational design of synthetic this compound analogs. Future research could focus on:
-
Synthesis of analogs with modifications at the C-terminus: To further probe the structural requirements for antimicrobial activity and potentially enhance potency and selectivity.
-
Truncation and alanine-scanning studies: To identify other key residues essential for both PEP inhibition and antimicrobial action.
-
Development of peptidomimetics: To improve the pharmacokinetic properties of this compound-based compounds for therapeutic applications.
By leveraging the knowledge gained from these natural analogs, the scientific community can advance the development of novel dual-action inhibitors with potential applications in both enzymatic regulation and infectious disease treatment.
References
Propeptin: A Comparative Analysis of Protease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Propeptin's inhibitory activity, focusing on its cross-reactivity with other proteases. This compound is a cyclic peptide that has been identified as a potent inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in neurological and inflammatory diseases.[1][2] Understanding the specificity of this compound is crucial for its potential therapeutic applications, as off-target inhibition of other proteases could lead to unintended side effects.
Quantitative Analysis of this compound's Inhibitory Potency
This compound has been demonstrated to be a competitive inhibitor of prolyl endopeptidase.[1] The inhibitory constant (Ki) provides a measure of the inhibitor's potency, with a lower Ki value indicating a stronger inhibition.
| Protease | Source | Inhibitor | Ki (µM) | Inhibition Type |
| Prolyl Endopeptidase | Flavobacterium sp. | This compound | 0.70[1] | Competitive |
| Prolyl Endopeptidase | Microbispora sp. | This compound-2 (analog) | 1.5[3] | Not specified |
| Trypsin | Not available in published literature | This compound | Data not available | Data not available |
| Chymotrypsin | Not available in published literature | This compound | Data not available | Data not available |
| Elastase | Not available in published literature | This compound | Data not available | Data not available |
Experimental Protocols
To assess the cross-reactivity of this compound with other proteases, a standardized in vitro enzyme inhibition assay can be employed. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of proteases.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various proteases (e.g., trypsin, chymotrypsin, elastase).
Materials:
-
This compound (stock solution of known concentration)
-
Target proteases (e.g., Trypsin, Chymotrypsin, Elastase)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Assay buffer (specific to each protease for optimal activity)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare working solutions of each protease and its corresponding substrate in the appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control, e.g., DMSO).
-
Protease solution.
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, protease, and vehicle.
-
Positive control inhibitor (if available): A known inhibitor for each protease.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the specific substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the enzyme kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and this compound's Action
To further clarify the experimental process and the theoretical mechanism of this compound's action, the following diagrams are provided.
Caption: Workflow for determining protease inhibitor IC50.
Caption: Competitive inhibition of Prolyl Endopeptidase by this compound.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Propeptin vs. Propeptin-2: A Comparative Analysis of Prolyl Endopeptidase Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of Propeptin and its analog, this compound-2, against prolyl endopeptidase (PEP). Prolyl endopeptidase is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides, making it a therapeutic target for various diseases. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways to aid in research and drug development.
Quantitative Comparison of Inhibitory Potency
This compound and this compound-2 exhibit potent inhibitory activity against prolyl endopeptidase. The following table summarizes their reported inhibitor constants (Ki), a measure of their inhibitory potency. A lower Ki value indicates a higher potency.
| Inhibitor | Target Enzyme | Inhibitor Constant (Ki) | Reference |
| This compound | Prolyl Endopeptidase | 0.70 µM | [1] |
| This compound | Prolyl Endopeptidase | 1.5 µM | [2][3] |
| This compound-2 | Prolyl Endopeptidase | 1.5 µM | [2][3] |
Notably, one study reports that this compound and this compound-2 have the same enzyme inhibition activity against prolyl endopeptidase, with a Ki of 1.5 µM[2][3]. Another study found the Ki of this compound to be 0.70 µM[1]. These variations may arise from different experimental conditions. Structurally, this compound-2 is an analog of this compound, missing two amino acid residues from the C-terminus[2].
Experimental Protocols
The determination of the inhibitory potency of this compound and this compound-2 against prolyl endopeptidase is typically performed using a spectrophotometric or fluorometric enzyme inhibition assay. Below is a detailed protocol based on established methodologies using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).
Prolyl Endopeptidase Inhibition Assay (Spectrophotometric)
Principle:
Prolyl endopeptidase cleaves the substrate Z-Gly-Pro-pNA, releasing p-nitroaniline. The rate of p-nitroaniline formation is monitored by measuring the increase in absorbance at 410 nm, which is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Prolyl Endopeptidase (from Flavobacterium sp. or recombinant)
-
Z-Gly-Pro-p-nitroanilide (Substrate)
-
This compound or this compound-2 (Inhibitor)
-
Assay Buffer: 0.1 M K-Phosphate buffer, pH 7.0[4]
-
Enzyme Diluent: 50 mM K-Phosphate buffer, pH 7.0[4]
-
Stop Solution: 1 M Acetate (B1210297) buffer, pH 4.0[4]
-
40% Dioxane
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Substrate Preparation: Dissolve Z-Gly-Pro-pNA in 40% dioxane to a final concentration of 5 mM. This should be prepared fresh[4].
-
Enzyme Preparation: Dilute the prolyl endopeptidase stock solution with the enzyme diluent to achieve a working concentration (e.g., 0.05-0.2 U/mL)[4].
-
Inhibitor Preparation: Prepare a stock solution of this compound or this compound-2 in an appropriate solvent and make serial dilutions in the assay buffer.
-
Assay Setup:
-
Enzyme Reaction:
-
Stopping the Reaction:
-
Stop the reaction by adding 2.0 mL of acetate buffer[4].
-
-
Measurement:
-
Measure the absorbance of the solution at 410 nm against a blank[4]. The blank should contain all reagents except the enzyme, with the stop solution added before the enzyme solution.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors like this compound[1].
-
Caption: Workflow for the spectrophotometric prolyl endopeptidase inhibition assay.
Signaling Pathways and Mechanism of Action
Prolyl endopeptidase is a key enzyme in the regulation of several signaling pathways through its action on peptide hormones and neuropeptides[3][5]. By inhibiting PEP, this compound and this compound-2 can modulate these pathways.
Inhibition of prolyl endopeptidase has been shown to induce autophagy, a cellular process for degrading and recycling cellular components[6]. This is evidenced by an increase in the levels of Microtubule-associated proteins 1A/1B light chain 3B (LC3-II) and a decrease in p62 levels[6]. Furthermore, inhibition of PEP may also trigger the AMPK signaling pathway, which is a central regulator of cellular energy homeostasis[7].
Caption: Inhibition of PEP by Propeptins affects neuropeptide levels and key cellular pathways.
By providing a clear comparison, detailed experimental protocols, and an overview of the affected signaling pathways, this guide aims to facilitate further research into the therapeutic potential of this compound and this compound-2.
References
- 1. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toyobo-global.com [toyobo-global.com]
- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 6. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prolyl Endopeptidase Gene Disruption Improves Gut Dysbiosis and Non-alcoholic Fatty Liver Disease in Mice Induced by a High-Fat Diet [frontiersin.org]
Propeptin vs. Small Molecule Inhibitors: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals investigating the modulation of prolyl endopeptidase (POP), also known as prolyl oligopeptidase, the choice of inhibitor is a critical decision. This guide provides an objective, data-driven comparison of Propeptin, a naturally derived cyclic peptide, with several prominent small molecule inhibitors of POP. This comparison is intended to aid in the selection of the most appropriate tool for specific research applications, from basic science to preclinical studies.
Introduction to Prolyl Endopeptidase and its Inhibition
Prolyl endopeptidase is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, including Substance P, bradykinin, and thyrotropin-releasing hormone.[1][2] Its involvement in a range of physiological processes, including neurological function and inflammation, has made it an attractive target for therapeutic intervention in conditions such as neurodegenerative diseases and cancer.[3][4] Inhibition of POP can prolong the action of its substrate peptides, offering a potential therapeutic strategy.
This compound: A Natural Cyclic Peptide Inhibitor
This compound is a cyclic peptide antibiotic produced by the bacterium Microbispora sp. that acts as a competitive inhibitor of prolyl endopeptidase.[5] It is a relatively large molecule with a molecular formula of C113H142N26O27, composed of nineteen amino acids.
Small Molecule Inhibitors of Prolyl Endopeptidase
In contrast to the large peptide structure of this compound, a variety of smaller, synthetically derived molecules have been developed as potent POP inhibitors. These small molecules often offer advantages in terms of cell permeability and pharmacokinetic properties. Notable examples include Z-Pro-Prolinal, S-17092, JTP-4819, and KYP-2047.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (Ki or IC50) of this compound and selected small molecule inhibitors against prolyl endopeptidase. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Type | Target Enzyme Source | Potency (Ki) | Potency (IC50) | Reference |
| This compound | Cyclic Peptide | Flavobacterium genus | 0.70 µM | - | |
| Z-Pro-Prolinal | Small Molecule | Porcine | 1 nM | 0.4 nM | |
| S-17092 | Small Molecule | Rat Cortical Extracts | - | 8.3 nM | |
| JTP-4819 | Small Molecule | Rat Brain | - | 0.83 ± 0.09 nM | |
| KYP-2047 | Small Molecule | Not Specified | 0.023 nM | - |
Experimental Protocols
The determination of inhibitory potency for prolyl endopeptidase inhibitors is typically performed using an in vitro enzyme inhibition assay. A common and reliable method involves a fluorogenic substrate.
Prolyl Endopeptidase (POP) Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against prolyl endopeptidase.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test inhibitor (e.g., this compound or a small molecule inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Dilute the purified prolyl endopeptidase to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate (except for the blank control).
-
Add serial dilutions of the test inhibitor to the wells. For the positive control (no inhibition), add the solvent vehicle.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Prolyl Endopeptidase in Substance P Signaling
Prolyl endopeptidase plays a key role in the degradation of Substance P, a neuropeptide involved in pain transmission and inflammation. Inhibition of POP leads to an accumulation of Substance P, thereby potentiating its signaling through the Neurokinin-1 Receptor (NK1R).
Experimental Workflow for Inhibitor Comparison
The following workflow diagram illustrates the key steps in a head-to-head comparison of this compound and small molecule inhibitors.
Conclusion
Both this compound and small molecule inhibitors are valuable tools for the study of prolyl endopeptidase. The choice between them will depend on the specific experimental goals. Small molecule inhibitors generally offer higher potency and potentially better pharmacokinetic profiles for in vivo studies. This compound, as a natural product, may be of interest for studies focused on microbial secondary metabolites or as a starting point for peptidomimetic drug design. The data and protocols provided in this guide are intended to facilitate an informed decision for researchers in this exciting field of study.
References
- 1. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Brain's Potential: A Comparative Guide to Propeptin Derivatives as Novel Therapeutics
For Immediate Release
In the relentless pursuit of effective treatments for neurodegenerative diseases and cognitive decline, a promising class of compounds, Propeptin and its derivatives, has emerged as a focal point of research. This guide offers an in-depth comparison of this compound derivatives against other therapeutic alternatives, supported by experimental data, to validate their therapeutic potential for researchers, scientists, and drug development professionals.
This compound, a naturally occurring cyclic peptide, is a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides that play crucial roles in learning and memory.[1][2][3] Inhibition of PEP is a promising strategy for the treatment of cognitive disorders, including Alzheimer's disease, and for the enhancement of cognitive function.[4] This guide will delve into the efficacy of this compound derivatives, their mechanism of action, and their performance in key preclinical studies.
Comparative Efficacy of Prolyl Endopeptidase Inhibitors
The therapeutic potential of this compound and its derivatives lies in their potent and specific inhibition of prolyl endopeptidase. To contextualize their efficacy, the following table compares the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound, its derivative this compound-2, and other notable PEP inhibitors.
| Compound | Target Enzyme | Ki (Inhibitor Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Source |
| This compound | Prolyl Endopeptidase (Flavobacterium) | 0.70 µM | - | [1] |
| This compound-2 | Prolyl Endopeptidase | 1.5 µM | - | |
| Z-Pro-prolinal | Prolyl Endopeptidase | - | Highly variable | |
| S 17092 | Prolyl Endopeptidase | - | 1.2 nM | |
| JTP-4819 | Prolyl Endopeptidase | Potent inhibitor | - | |
| KYP-2047 | Prolyl Oligopeptidase | 0.023 nM | - |
Note: Lower Ki and IC50 values indicate greater inhibitory potency.
Performance in Preclinical Models of Cognitive Impairment
The therapeutic efficacy of this compound derivatives has been evaluated in established animal models of cognitive dysfunction. A key model is the scopolamine-induced amnesia model in rats, which mimics the cholinergic deficit observed in Alzheimer's disease. In this model, the passive avoidance test is a standard method to assess learning and memory.
Comparison with Other Nootropic Agents in the Passive Avoidance Test
| Treatment | Dosage | Effect on Scopolamine-Induced Amnesia | Source |
| Prolinal Derivatives | 10-1000 µg/kg, i.p. | Strong anti-amnesic activities | |
| Piracetam | 200 mg/kg, i.p. | Prevention of amnesia | |
| Adafenoxate | 20 & 100 mg/kg | Prevention of amnesia | |
| Meclofenoxate (B1676130) | 20 & 100 mg/kg | Prevention of amnesia | |
| Citicholine | 20 & 100 mg/kg | Prevention of amnesia |
Comparison with Standard of Care for Alzheimer's Disease
Currently, the standard of care for Alzheimer's disease primarily involves symptomatic treatments. It is important to compare the potential of PEP inhibitors with these existing therapies.
| Drug Class | Mechanism of Action | Efficacy |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine (B1216132) levels in the brain | Symptomatic improvement in cognitive function |
| NMDA Receptor Antagonists (e.g., Memantine) | Modulate glutamatergic transmission | Symptomatic improvement in moderate to severe Alzheimer's |
| Anti-amyloid Monoclonal Antibodies (e.g., Lecanemab) | Target and remove amyloid-beta plaques | Slows cognitive and functional decline in early Alzheimer's |
| Prolyl Endopeptidase Inhibitors (e.g., this compound Derivatives) | Prevent degradation of memory-related neuropeptides | Potential for both symptomatic improvement and disease modification |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Prolyl Endopeptidase (PEP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound derivatives against PEP.
Principle: This assay utilizes a chromogenic or fluorogenic substrate that is cleaved by PEP to produce a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory potency.
Materials:
-
Purified prolyl endopeptidase (e.g., from Flavobacterium meningosepticum)
-
Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or a fluorogenic substrate like Z-Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well microplate, add the assay buffer, the PEP enzyme solution, and the test compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation.
Passive Avoidance Test in Scopolamine-Induced Amnesic Rats
Objective: To evaluate the in vivo efficacy of this compound derivatives in a model of cognitive impairment.
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Training):
-
Place a rat in the lit compartment.
-
After a brief habituation period, the guillotine door is opened.
-
Due to their natural aversion to light, rats will typically enter the dark compartment.
-
Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock is delivered through the grid floor.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Induction of Amnesia:
-
Immediately after the acquisition trial, administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) to induce a cholinergic deficit and impair memory consolidation.
-
-
Treatment:
-
Administer the this compound derivative or a vehicle control at a specified time before or after the acquisition trial.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the rat back into the lit compartment.
-
Open the guillotine door and record the step-through latency (the time it takes for the rat to re-enter the dark compartment).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory retention.
-
Effective nootropic agents will significantly increase the step-through latency in scopolamine-treated animals compared to the vehicle control group.
-
Isolation and Purification of this compound
Objective: To obtain pure this compound from a microbial fermentation broth.
Principle: This multi-step process utilizes various chromatographic techniques to separate this compound from other cellular components and impurities based on its physicochemical properties.
Procedure:
-
Fermentation: Cultivate the this compound-producing microorganism (e.g., Microbispora sp.) in a suitable fermentation medium under optimal conditions.
-
Mycelial Extraction: Harvest the mycelia by centrifugation or filtration. Extract the active compound from the mycelia using an organic solvent (e.g., methanol (B129727) or acetone).
-
Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Silica (B1680970) Gel Chromatography: Subject the organic phase to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., chloroform-methanol) to achieve initial separation.
-
Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column to separate compounds based on their molecular size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Perform final purification using a preparative RP-HPLC column (e.g., C18). Elute with a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA).
-
Lyophilization: Collect the pure fractions containing this compound and lyophilize to obtain a pure, dry powder.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.
Visualizing the Molecular Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for the prolyl endopeptidase inhibition assay.
Caption: Postulated role of PEP in the inositol phosphate signaling pathway.
Conclusion
This compound and its derivatives represent a compelling therapeutic avenue for the treatment of cognitive disorders. Their potent inhibition of prolyl endopeptidase, coupled with promising results in preclinical models, underscores their potential to address the unmet medical needs in conditions like Alzheimer's disease. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these promising compounds. Further research into the structure-activity relationships of a wider range of this compound derivatives and their long-term efficacy and safety in more complex disease models is warranted to translate these preclinical findings into clinical success.
References
- 1. Effects of nootropic drugs in a scopolamine-induced amnesia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and rapid pipeline for the production of cyclic and linear small-sized peptides in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
Propeptin in Profile: A Comparative Analysis of Prolyl Endopeptidase Inhibition
For researchers, scientists, and drug development professionals, this guide offers a comparative benchmark of Propeptin's performance against leading commercial inhibitors of prolyl endopeptidase. This compound, a naturally derived cyclic polypeptide, demonstrates competitive inhibition of this key enzyme implicated in neurological and inflammatory pathways.
This document provides a quantitative comparison of inhibitory activities, detailed experimental methodologies for performance assessment, and visual representations of the underlying biochemical processes to support informed decisions in research and development.
Quantitative Performance Analysis
This compound exhibits significant inhibitory activity against prolyl endopeptidase. The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and a selection of widely used commercial inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | Type | Target Enzyme Source | Kᵢ Value | IC₅₀ Value |
| This compound | Cyclic Peptide | Flavobacterium sp. | 0.70 µM | - |
| Z-Pro-Prolinal | Peptide Aldehyde | Porcine Brain / Human | ~1 nM | 0.16 µM |
| KYP-2047 | Small Molecule | Not Specified | 0.023 nM | - |
| S-17092 | Small Molecule | Not Specified | - | 1.2 nM |
Data sourced from multiple independent studies. Direct comparison should be approached with caution.[1][2][3][4]
Experimental Protocols
The determination of inhibitory potency for prolyl endopeptidase inhibitors is typically conducted using a spectrophotometric or fluorometric enzyme activity assay. Below is a detailed methodology representative of the protocols used in the cited studies.
Prolyl Endopeptidase Activity Assay (Spectrophotometric)
Objective: To measure the enzymatic activity of prolyl endopeptidase and determine the inhibitory potency of compounds by monitoring the cleavage of a chromogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Chromogenic Substrate: N-Benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA)[1]
-
Inhibitor compounds (this compound and commercial alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 410 nm
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Z-Gly-Pro-pNA substrate in a suitable solvent (e.g., 40% dioxane).
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Prolyl endopeptidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the Z-Gly-Pro-pNA substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader. The release of p-nitroaniline from the substrate results in a color change.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation for competitive inhibitors.
-
Visualizing the Science
To further elucidate the experimental and biological context of this compound's function, the following diagrams are provided.
References
Structural and functional comparison of Propeptin from different microbial strains
A comprehensive analysis of Propeptin, a potent inhibitor of prolyl endopeptidase, reveals its primary origin from the microbial strain Microbispora sp. SNA-115. While a direct comparison of this compound from diverse microbial sources is limited due to its specific reported producer, a detailed structural and functional examination can be made between this compound and its naturally occurring analog, this compound-2, both isolated from the same Microbispora strain. Furthermore, a broader functional comparison can be drawn with other prolyl endopeptidase inhibitors produced by different actinomycetes.
This guide provides a comparative overview of the structural and functional characteristics of this compound and related compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Structural and Functional Comparison
This compound is a cyclic polypeptide composed of 19 amino acids.[1][2] Its analog, this compound-2, also produced by Microbispora sp. SNA-115, is structurally similar but lacks two amino acid residues from the C-terminus.[3][4] This structural difference has a profound impact on their biological activities. While both compounds exhibit nearly identical inhibitory activity against prolyl endopeptidase, their antimicrobial potencies are significantly different.[3][4]
In a broader context, other actinomycetes produce inhibitors of prolyl endopeptidase, such as SNA-8073-B, staurosporine, and enduracidin. These compounds, while structurally distinct from this compound, offer a functional comparison in their ability to inhibit the same target enzyme from different biological sources.
Table 1: Comparison of Prolyl Endopeptidase Inhibitors from Microbial Sources
| Inhibitor | Producing Strain | Chemical Nature | Molecular Formula | Ki (µM) vs. Flavobacterium PEP | Ki (µM) vs. Human Placenta PEP | Antimicrobial Activity |
| This compound | Microbispora sp. SNA-115 | Cyclic Polypeptide | C113H142N26O27 | 0.70[5] | Not explicitly stated, but inhibits to the same extent as Flavobacterium PEP[1][6] | Active against Mycobacterium phlei |
| This compound-2 | Microbispora sp. SNA-115 | Cyclic Polypeptide (truncated) | C105H130N24O24 | 1.5[3][4] | Not explicitly stated, but shows same enzyme inhibition as this compound[3][4] | >100-fold lower than this compound against Mycobacterium phlei[3][4] |
| SNA-8073-B | Actinomycete | Not specified | Not specified | Inhibits | Inhibits (to the same extent as Flavobacterium PEP)[1][6] | Not specified |
| Staurosporine | Actinomycete | Indolocarbazole | C28H26N4O3 | Stronger inhibition | Weaker inhibition[1][6] | Not specified |
| Enduracidin | Actinomycete | Not specified | Not specified | Weaker inhibition | Stronger inhibition[1][6] | Not specified |
Experimental Protocols
Fermentation and Purification of this compound
-
Fermentation: Microbispora sp. SNA-115 is cultured in a suitable medium under controlled conditions to promote the production of this compound.
-
Isolation: The mycelium is harvested and extracted. This compound is then purified from the extract using a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) using an ODS column.[5]
Structural Elucidation
The chemical structure of this compound and its analogs is determined using a combination of the following methods:
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB/MS) is used to determine the molecular weight and fragmentation patterns.[2]
-
Amino Acid Analysis: This technique identifies the constituent amino acids and their ratios.[2]
-
Edman Degradation: This method is employed for the sequential determination of the amino acid sequence.[2]
Prolyl Endopeptidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of prolyl endopeptidase.
-
Principle: The assay utilizes a synthetic substrate, such as Z-Gly-Pro-p-nitroanilide (pNA) or Z-Gly-Pro-7-amido-4-methylcoumarin (AMC), which releases a chromogenic or fluorogenic product upon cleavage by the enzyme.[5][7] The rate of product formation is monitored spectrophotometrically or fluorometrically.
-
Protocol:
-
The enzyme (e.g., from Flavobacterium or human placenta) is pre-incubated with the inhibitor (this compound or other compounds) at various concentrations.[8]
-
The reaction is initiated by adding the substrate.
-
The absorbance or fluorescence is measured over time to determine the reaction rate.
-
The inhibitor constant (Ki) is calculated from the inhibition data.[5]
-
Antimicrobial Activity Assay
The antimicrobial activity of this compound and its analogs is typically assessed using the broth microdilution method.
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism (e.g., Mycobacterium phlei) is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.
-
Visualizations
Caption: Experimental workflow for the comparison of this compound and its analogs.
Caption: Mechanism of action of this compound as a prolyl endopeptidase inhibitor.
References
- 1. Prolyl endopeptidase inhibitors derived from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound analog, this compound-2, missing two amino acid residues from the this compound C-terminus loses antibiotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Propeptin: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental compliance. For novel or less common substances such as Propeptin, for which a specific Safety Data Sheet (SDS) may not be readily available in public databases, a systematic approach based on established principles of chemical waste management is imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, empowering researchers to manage this process responsibly.
The primary directive for the disposal of any laboratory chemical is to consult the manufacturer-provided Safety Data Sheet (SDS) and to adhere strictly to the guidelines established by your institution's Environmental Health and Safety (EHS) office. The information below provides a general framework for handling chemical waste in the absence of specific instructions.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific protocol for this compound, it should be treated as a potentially hazardous chemical waste. The following procedure aligns with standard laboratory safety practices.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. Based on general laboratory chemical handling, this should include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated waste container.
3. Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice for a wide range of chemical wastes.
-
The container must have a secure, leak-proof lid and be in good condition.
-
Keep the container closed except when adding waste.
4. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The name of the chemical: "this compound Waste"
-
The approximate concentration and volume
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
-
Follow any additional labeling requirements specified by your institution.
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
6. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Key Information to Extract from a Safety Data Sheet (SDS)
When an SDS for this compound is obtained, the following sections will contain critical information for its safe disposal.
| Section Number | Section Title | Key Information for Disposal |
| 2 | Hazard(s) Identification | Provides information on the physical and health hazards of the chemical, which will inform handling precautions. |
| 7 | Handling and Storage | Details safe handling practices and storage conditions, including incompatibilities to be aware of when segregating waste. |
| 8 | Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste. |
| 13 | Disposal Considerations | This is the most important section for waste disposal. It will provide specific guidance on whether the material is considered hazardous waste and the appropriate disposal methods. |
Decision Workflow for Chemical Disposal
The following diagram illustrates the logical steps to follow when determining the proper disposal route for a laboratory chemical like this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
By adhering to these general principles and, most importantly, by engaging with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
Safeguarding Your Research: A Comprehensive Guide to Handling Propeptin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Propeptin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat it as a potent bioactive compound. The following PPE recommendations are based on best practices for handling analogous compounds, such as cyclic peptide antibiotics and enzyme inhibitors.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, long-sleeved, solid-front lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powdered form to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Disclaimer: The information in this table is based on guidelines for similar compounds. Always perform a risk assessment for your specific laboratory conditions and consult your institution's safety officer.
Operational Plan: From Receipt to Disposal
A clear and concise plan for handling this compound is essential to prevent contamination and ensure environmental safety.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Detailed Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution from a powdered form for use in in-vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., sterile, nuclease-free water, DMSO, or a buffer as recommended by the supplier)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Bring the sealed vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Prepare the designated handling area within a chemical fume hood.
-
Don all required PPE.
-
-
Reconstitution:
-
Carefully open the vial containing the powdered this compound.
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.
-
Close the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or as recommended by the supplier.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure the safety of others.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations. High-temperature incineration is often the preferred method for pharmaceutical waste.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated waste.
-
Segregate this waste from regular laboratory trash.
-
Place it in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Follow your institution's hazardous waste disposal protocols.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed hazardous waste container. For large spills, or if you are unsure, contact your institution's emergency response team. |
Hierarchy of Safety Controls
To ensure a comprehensive safety strategy, it is important to understand the hierarchy of controls. This diagram illustrates the most effective to least effective measures for mitigating hazards associated with handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
